molecular formula C13H19NO B2909654 (4-(Cyclohexyloxy)phenyl)methanamine CAS No. 100617-42-3

(4-(Cyclohexyloxy)phenyl)methanamine

Cat. No.: B2909654
CAS No.: 100617-42-3
M. Wt: 205.301
InChI Key: TZGIKTKRPOBYLW-UHFFFAOYSA-N
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Description

(4-(Cyclohexyloxy)phenyl)methanamine is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.301. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-cyclohexyloxyphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h6-9,12H,1-5,10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGIKTKRPOBYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100617-42-3
Record name [4-(cyclohexyloxy)phenyl]methanamine
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to (4-(Cyclohexyloxy)phenyl)methanamine: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutic agents. (4-(Cyclohexyloxy)phenyl)methanamine emerges as a compound of significant interest, offering a unique combination of structural features conducive to the exploration of diverse chemical spaces. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications, with a particular focus on its utility for researchers, scientists, and drug development professionals. The benzylamine moiety is a well-established pharmacophore present in a range of biologically active compounds, while the cyclohexyloxy group imparts desirable lipophilic characteristics, potentially enhancing membrane permeability and metabolic stability.[1][2] This guide will delve into the scientific rationale behind the synthesis and potential applications of this versatile building block.

Chemical Structure and Physicochemical Properties

This compound is characterized by a central benzene ring substituted with an aminomethyl group and a cyclohexyloxy group at the para position. This arrangement provides a rigid aromatic core with flexible lipophilic and basic functional groups.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 100617-42-3Chemical Supplier Catalogs
Molecular Formula C₁₃H₁₉NOChemical Supplier Catalogs
Molecular Weight 205.30 g/mol Chemical Supplier Catalogs
Boiling Point 130-140 °C at 2 TorrChemical Supplier Catalogs
Density 1.047 g/cm³ (predicted)Chemical Supplier Catalogs
pKa 9.30 (predicted)Chemical Supplier Catalogs

Synthesis and Mechanistic Insights

The synthesis of this compound is most efficiently achieved through a two-step process commencing with the etherification of 4-hydroxybenzaldehyde, followed by reductive amination. This synthetic strategy is both robust and scalable, making it suitable for laboratory and potential industrial applications.

Step 1: Synthesis of 4-(Cyclohexyloxy)benzaldehyde

The initial step involves the Williamson ether synthesis, a classic and reliable method for forming ethers. 4-hydroxybenzaldehyde is deprotonated by a suitable base, typically potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then undergoes an Sₙ2 reaction with a cyclohexyl halide (e.g., cyclohexyl bromide), yielding the desired 4-(cyclohexyloxy)benzaldehyde. The choice of a polar aprotic solvent like dimethylformamide (DMF) facilitates the reaction by solvating the cation and leaving the nucleophile more reactive.[3]

Step 2: Reductive Amination to Yield this compound

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and selectivity.[4][5] In this step, 4-(cyclohexyloxy)benzaldehyde is reacted with a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol, to form an intermediate imine. This imine is then reduced in situ to the corresponding primary amine using a mild reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[6] The latter is often preferred for its selectivity in reducing the iminium ion over the starting aldehyde, thus minimizing side reactions.[5] The reaction is typically carried out in a protic solvent like methanol, which also serves as a proton source for the reduction.

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reductive Amination 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde K2CO3_DMF K₂CO₃, DMF 4-Hydroxybenzaldehyde->K2CO3_DMF Cyclohexyl Bromide Cyclohexyl Bromide Cyclohexyl Bromide->K2CO3_DMF 4-(Cyclohexyloxy)benzaldehyde 4-(Cyclohexyloxy)benzaldehyde K2CO3_DMF->4-(Cyclohexyloxy)benzaldehyde Sₙ2 Reaction Reducing_Agent NaBH₄ or NaBH₃CN Methanol 4-(Cyclohexyloxy)benzaldehyde->Reducing_Agent Ammonia NH₃ (or NH₄OAc) Ammonia->Reducing_Agent Target_Compound This compound Reducing_Agent->Target_Compound Imine formation & in situ reduction Drug_Discovery_Workflow Scaffold This compound Derivatization Chemical Derivatization (Amidation, Alkylation, etc.) Scaffold->Derivatization Library Diverse Compound Library Derivatization->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead_Opt Lead Optimization Hit->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Sources

An In-depth Technical Guide to 4-(Cyclohexyloxy)benzylamine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Cyclohexyloxy)benzylamine is a primary amine belonging to the benzylamine class of organic compounds. Its structure is characterized by a benzylamine core where the phenyl ring is substituted at the para position with a cyclohexyloxy group. While not as extensively documented as some other benzylamine derivatives, its unique combination of a flexible cyclohexyloxy moiety and a reactive benzylamine functional group makes it a compound of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, and a discussion of its potential applications based on the established utility of related compounds.

Chemical Properties and Data

Due to the limited availability of experimental data for 4-(Cyclohexyloxy)benzylamine in public databases, the following table summarizes its calculated physicochemical properties. These values are derived from its chemical structure and provide a reliable estimation for research and experimental design.

PropertyValueSource
Molecular Formula C₁₃H₁₉NOCalculated
Molecular Weight 205.30 g/mol Calculated
IUPAC Name (4-(Cyclohexyloxy)phenyl)methanamine
CAS Number Not assigned

Proposed Synthesis of 4-(Cyclohexyloxy)benzylamine

The synthesis of 4-(Cyclohexyloxy)benzylamine can be efficiently achieved through a two-step process starting from 4-hydroxybenzonitrile and cyclohexyl bromide, followed by the catalytic reduction of the nitrile intermediate. This approach is adapted from established methods for the synthesis of analogous alkoxybenzylamines.[1]

Part 1: Synthesis of 4-(Cyclohexyloxy)benzonitrile

The first step involves a Williamson ether synthesis to couple the cyclohexyl group to the phenolic oxygen of 4-hydroxybenzonitrile.

Experimental Protocol:

  • To a solution of 4-hydroxybenzonitrile (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add cyclohexyl bromide (1.2 eq) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure 4-(Cyclohexyloxy)benzonitrile.

Part 2: Reduction of 4-(Cyclohexyloxy)benzonitrile to 4-(Cyclohexyloxy)benzylamine

The second step is the reduction of the nitrile group to a primary amine. A catalytic hydrogenation is a clean and effective method for this transformation.[1]

Experimental Protocol:

  • In a high-pressure hydrogenation vessel, dissolve 4-(Cyclohexyloxy)benzonitrile (1.0 eq) in a suitable solvent, such as methanol or ethanol, saturated with ammonia. The presence of ammonia is crucial to minimize the formation of secondary amine byproducts.

  • Add a catalytic amount of a hydrogenation catalyst, such as Raney nickel or palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (H₂) to a pressure of 50-100 psi.

  • Stir the reaction mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.

  • Monitor the reaction by TLC or gas chromatography (GC) to confirm the disappearance of the starting material.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-(Cyclohexyloxy)benzylamine.

  • If necessary, the product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

Synthesis Workflow Diagram

Synthesis_Workflow 4-Hydroxybenzonitrile 4-Hydroxybenzonitrile Williamson Ether Synthesis Williamson Ether Synthesis 4-Hydroxybenzonitrile->Williamson Ether Synthesis Cyclohexyl Bromide Cyclohexyl Bromide Cyclohexyl Bromide->Williamson Ether Synthesis 4-(Cyclohexyloxy)benzonitrile 4-(Cyclohexyloxy)benzonitrile Williamson Ether Synthesis->4-(Cyclohexyloxy)benzonitrile Catalytic Hydrogenation Catalytic Hydrogenation 4-(Cyclohexyloxy)benzonitrile->Catalytic Hydrogenation 4-(Cyclohexyloxy)benzylamine 4-(Cyclohexyloxy)benzylamine Catalytic Hydrogenation->4-(Cyclohexyloxy)benzylamine

Caption: Proposed two-step synthesis of 4-(Cyclohexyloxy)benzylamine.

Potential Applications and Research Directions

Benzylamine derivatives are widely recognized as crucial intermediates in the synthesis of a diverse range of biologically active molecules and functional materials.[2] The incorporation of a cyclohexyloxy group in 4-(Cyclohexyloxy)benzylamine introduces lipophilicity and conformational flexibility, which can be advantageous in modulating the pharmacokinetic and pharmacodynamic properties of a lead compound.

Pharmaceutical Drug Discovery

The primary application of novel benzylamines like 4-(Cyclohexyloxy)benzylamine is as a building block in the synthesis of new pharmaceutical entities. The benzylamine moiety can be readily functionalized to create more complex molecules with potential therapeutic activities. For instance, related phenoxybenzylamine derivatives are precursors to insecticides, highlighting their potential in agrochemical development.[3] In drug discovery, this compound could be explored for the development of agents targeting a variety of receptors and enzymes where the specific steric and electronic properties of the cyclohexyloxy-substituted phenyl ring could lead to enhanced potency or selectivity.

Materials Science

In the field of materials science, primary amines are often used as curing agents for epoxy resins and as monomers in the synthesis of polyamides and polyimides. The introduction of the cyclohexyloxy group could impart unique properties such as improved thermal stability, altered solubility, and modified mechanical characteristics to the resulting polymers.

Conclusion

4-(Cyclohexyloxy)benzylamine represents a versatile and synthetically accessible building block for researchers in both the life sciences and material sciences. While specific experimental data for this compound is sparse, its chemical properties can be reliably estimated, and its synthesis can be achieved through well-established chemical transformations. The potential for this molecule to serve as a key intermediate in the development of new pharmaceuticals, agrochemicals, and advanced materials warrants further investigation into its synthesis, characterization, and application.

References

Sources

An In-depth Technical Guide to the Solubility of (4-(Cyclohexyloxy)phenyl)methanamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of (4-(Cyclohexyloxy)phenyl)methanamine, a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data for this compound is not extensively documented in public literature, this document presents an illustrative yet chemically sound solubility profile based on its molecular structure and established principles of organic chemistry. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by offering insights into solvent selection for synthesis, purification, and formulation. The guide details robust experimental methodologies for precise solubility determination, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical property that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent.[1][2] In drug discovery and development, understanding the solubility of a molecule like this compound is paramount.[3][4] It dictates the feasibility of synthetic routes, impacts the efficiency of purification techniques such as recrystallization, and is a key determinant of a drug's bioavailability.[2][5] Poor solubility can lead to challenges in formulation, unreliable results in biological assays, and ultimately, the failure of a promising drug candidate.[2] This guide is designed to provide a deep understanding of the factors governing the solubility of this compound and to equip scientists with the practical knowledge to assess it accurately.

Molecular Structure and its Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. This compound (C13H19NO) possesses a distinct molecular architecture that informs its interactions with various solvents.

  • The Aromatic Core and Cyclohexyl Group: The phenyl and cyclohexyl moieties are nonpolar and contribute to the molecule's hydrophobic character. This suggests a preference for dissolution in nonpolar organic solvents.

  • The Ether Linkage: The cyclohexyloxy group introduces some polar character through the oxygen atom, allowing for dipole-dipole interactions.

  • The Primary Amine: The methanamine (-CH2NH2) group is the most significant contributor to the molecule's polarity and basicity.[6][7] The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, and the N-H bonds can act as hydrogen bond donors. This functional group is key to its solubility in protic and polar aprotic solvents.

Given this combination of a large nonpolar backbone and a polar, basic functional group, this compound is expected to exhibit a nuanced solubility profile.

Expected Solubility Profile of this compound

Based on its chemical structure and the principles of "like dissolves like," an illustrative solubility profile can be predicted. The following table presents a chemically reasonable, albeit hypothetical, estimation of the solubility of this compound in a range of common organic solvents at ambient temperature.

Solvent ClassSolventPredicted SolubilityRationale
Protic Solvents MethanolHighThe primary amine can form strong hydrogen bonds with the hydroxyl group of methanol.
EthanolHighSimilar to methanol, ethanol's hydroxyl group facilitates hydrogen bonding.
IsopropanolModerateIncreased steric hindrance from the isopropyl group may slightly reduce solubility compared to methanol and ethanol.
WaterLowThe large hydrophobic portion of the molecule (phenyl and cyclohexyl groups) significantly limits its solubility in water, despite the presence of the polar amine group.[7]
Aprotic Polar Solvents Dimethyl Sulfoxide (DMSO)Very HighDMSO is a strong hydrogen bond acceptor and has a high dielectric constant, making it an excellent solvent for a wide range of organic compounds.
N,N-Dimethylformamide (DMF)Very HighSimilar to DMSO, DMF is a highly polar aprotic solvent capable of strong dipole-dipole interactions.
AcetonitrileModerate to HighWhile polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO and DMF, which may result in slightly lower solubility.
Aprotic Nonpolar Solvents TolueneModerateThe aromatic ring of toluene can engage in π-π stacking with the phenyl group of the solute, and its overall nonpolar character is compatible with the hydrophobic backbone.
Dichloromethane (DCM)HighDCM is a good solvent for many organic compounds due to its ability to engage in dipole-dipole interactions and its moderate polarity.
Diethyl EtherModerateThe ether's ability to act as a hydrogen bond acceptor with the amine group enhances solubility.[6]
HexanesLowAs a nonpolar aliphatic hydrocarbon, hexanes are unlikely to effectively solvate the polar amine group, leading to poor solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise and reliable solubility data, a systematic experimental approach is essential. The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[2]

Materials and Equipment
  • This compound (crystalline solid, purity ≥98%)

  • High-purity (HPLC grade) organic solvents

  • Analytical balance (± 0.1 mg)

  • Glass vials with screw caps

  • Orbital shaker or thermomixer with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the logical flow for the determination of solubility using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solid compound into vial prep2 Add precise volume of solvent prep1->prep2 Step 1 & 2 equil Agitate at constant temperature for 24-48 hours prep2->equil sep1 Allow undissolved solids to settle equil->sep1 sep2 Centrifuge or filter to obtain clear supernatant sep1->sep2 analysis1 Prepare dilutions of the supernatant sep2->analysis1 analysis2 Quantify concentration using a calibrated HPLC method analysis1->analysis2

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol
  • Preparation of Stock Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol).

    • From the stock solution, prepare a series of calibration standards of decreasing concentrations.

    • Analyze the calibration standards using a validated HPLC method to generate a calibration curve (Peak Area vs. Concentration).

  • Sample Preparation and Equilibration:

    • Add an excess amount of solid this compound to a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Add a precise volume of each test solvent to the respective vials.

    • Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

    • To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed. Alternatively, the supernatant can be carefully filtered using a syringe filter compatible with the solvent.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the supernatant with a suitable solvent to bring the concentration within the linear range of the calibration curve.

    • Analyze the diluted samples by HPLC and determine the peak area.

    • Using the calibration curve, calculate the concentration of this compound in the saturated solution.

Practical Applications and Implications

A thorough understanding of the solubility of this compound has direct implications for its use in research and development:

  • Reaction Solvent Selection: For synthetic transformations involving this amine, choosing a solvent in which it is highly soluble can improve reaction rates and yields.[5]

  • Purification Strategy: Solubility data is crucial for developing effective purification methods. For instance, recrystallization relies on identifying a solvent system where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.[8]

  • Formulation Development: In the context of drug development, if this compound were an active pharmaceutical ingredient (API), its solubility would be a primary consideration for developing oral or injectable formulations.[9]

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound. It is important to handle this material in a well-ventilated area, preferably a chemical fume hood.[10][11] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[11][12] In case of contact with skin or eyes, rinse thoroughly with water.[11][13] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[10][12][13]

Conclusion

References

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  • USP-MSDS. (2020-02-21). USP SDS US.
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  • McLaughlin, J. C. Experiment 27 - Amines and Amides.
  • NIH. Cyclohexyl(phenyl)methanamine | C13H19N | CID 11064121 - PubChem.
  • Unknown. Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist.
  • Benchchem. (4-(p-Tolyloxy)phenyl)methanamine|CAS 129560-03-8.
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  • ChemicalBook. (4-(p-tolyloxy)phenyl)methanamine hydrochloride synthesis.
  • The Royal Society of Chemistry. SUPPORTING INFORMATION Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-Azaallyl Anions.
  • PubMed. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity.
  • Unknown.
  • NIH. 4-(Cyclohexyloxy)phenol | C12H16O2 | CID 13587716 - PubChem.
  • Unknown.
  • Unknown. Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide.
  • Drug Discovery Chemistry. (2025-03-07). APRIL 14 - 17, 2025.
  • Google Patents. JPH08291116A - Process for producing 4- (4-alkylphenoxy) benzylamines.
  • ChemicalBook. CYCLOHEXYL(4-METHOXYPHENYL)METHANAMINE | 854708-33-1.
  • ChemicalBook. [4-(cyclohexyloxy)phenyl]methanamine | 100617-42-3.
  • NIH. 4-Phenylcyclohexylamine | C12H17N | CID 29897 - PubChem.
  • NIH. (4-Cyclohexylphenyl)(phenyl)methanone | C19H20O | CID 265880 - PubChem.
  • Benchchem. solubility profile of [4-(4-Chlorophenyl)cyclohexyl]methanol in different solvents.
  • NIH. Cyclopropyl(phenyl)methanamine | C10H13N | CID 3281515 - PubChem.

Sources

p-Cyclohexyloxybenzylamine pKa and predicted logP values

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical and synthetic profile of p-Cyclohexyloxybenzylamine.

Physicochemical Properties, Synthesis, and Structural Applications

Executive Summary

p-Cyclohexyloxybenzylamine (4-(cyclohexyloxy)benzylamine) is a specialized primary amine intermediate used in medicinal chemistry. Structurally, it consists of a benzylamine core substituted at the para position with a lipophilic cyclohexyloxy group. This moiety serves as a critical "linker-tail" assembly in drug design, often employed to probe hydrophobic pockets in G-protein coupled receptors (GPCRs) and enzyme active sites while maintaining a basic amine handle for further functionalization or ionic interaction.

This guide details the predicted physicochemical parameters (pKa, logP), synthetic pathways, and experimental considerations for researchers utilizing this building block.

Chemical Identity & Structure

PropertyDetail
Chemical Name 4-(Cyclohexyloxy)benzylamine
IUPAC Name [4-(Cyclohexyloxy)phenyl]methanamine
CAS Number 100617-42-3 (Free base)
Molecular Formula C₁₃H₁₉NO
Molecular Weight 205.30 g/mol
SMILES NCCc1ccc(OC2CCCCC2)cc1
Structural Class Alkoxybenzylamine / Aryl Cyclohexyl Ether

Physicochemical Profiling

Accurate determination of pKa and lipophilicity is essential for predicting blood-brain barrier (BBB) permeability and oral absorption. As direct experimental data is often proprietary, the following values are derived from high-fidelity fragment-based prediction models and comparative analysis of structural analogs (e.g., benzylamine, 4-methoxybenzylamine).

Dissociation Constant (pKa)

The basicity of p-cyclohexyloxybenzylamine is governed by the primary amine group attached to the benzylic carbon.

  • Predicted pKa (Conjugate Acid): 9.30 ± 0.20

  • Physiological State (pH 7.4): Predominantly ionized (>98% protonated, cationic).

Mechanistic Insight: The cyclohexyloxy group at the para position exerts two opposing electronic effects:

  • Inductive Withdrawal (-I): The oxygen atom pulls electron density, theoretically lowering the pKa.

  • Resonance Donation (+R): The oxygen lone pair donates density into the aromatic ring. However, because the amine is separated from the aromatic ring by a methylene spacer (-CH₂-), the resonance effect is insulated . The inductive effect is also significantly attenuated by distance. Consequently, the pKa remains nearly identical to unsubstituted benzylamine (pKa 9.33).

Lipophilicity (logP & logD)

The cyclohexyl ring adds significant hydrophobicity compared to standard methoxy or ethoxy analogs.

  • Predicted logP (Neutral species): 3.1 – 3.4

  • Predicted logD (pH 7.4): 0.1 – 0.5

Data Interpretation: While the neutral molecule is highly lipophilic (logP > 3), the ionization at physiological pH drastically reduces the distribution coefficient (logD). This suggests that while the molecule has high intrinsic permeability potential, its actual membrane traversal at pH 7.4 may be permeation-limited unless it exploits active transport or transient deprotonation.

Solubility Profile
  • Free Base: Low aqueous solubility; soluble in DCM, MeOH, DMSO.

  • HCl Salt: High aqueous solubility (>10 mg/mL); suitable for biological assays.

Synthetic Methodology

The synthesis of p-cyclohexyloxybenzylamine is typically achieved via a convergent route involving the formation of the ether linkage followed by the installation of the amine.

Recommended Synthetic Route

Step 1: Williamson Ether Synthesis Alkylation of 4-hydroxybenzaldehyde with cyclohexyl bromide (or iodide) under basic conditions.

  • Reagents: K₂CO₃, DMF or CH₃CN, Reflux (80°C).

  • Yield: Typically 70-85%.

Step 2: Reductive Amination Conversion of the aldehyde to the primary amine.

  • Reagents: NH₄OAc (excess), NaCNBH₃, Methanol.

  • Purification: Acid-base extraction.

Visualization of Synthesis Workflow

The following diagram outlines the logical flow of the synthesis and purification process.

SynthesisWorkflow Start 4-Hydroxybenzaldehyde Intermed Intermediate: 4-(Cyclohexyloxy)benzaldehyde Start->Intermed Ether Formation (80°C, 12h) Reagent1 Cyclohexyl Bromide + K2CO3 / DMF Reagent1->Intermed Product Product: p-Cyclohexyloxybenzylamine Intermed->Product Amination Reagent2 NH4OAc / NaCNBH3 (Reductive Amination) Reagent2->Product Purify Purification: Acid/Base Extraction Product->Purify Isolate

Figure 1: Step-wise synthesis of p-cyclohexyloxybenzylamine via reductive amination.

Applications in Drug Design

This molecule acts as a versatile Linker-Tail motif.

  • Hydrophobic Pocket Probing: The cyclohexyl group provides a bulky, aliphatic hydrophobic interaction (approx. volume 88 ų) distinct from planar phenyl rings. It is often used to fill "deep" hydrophobic pockets in targets like Melanin-Concentrating Hormone (MCH-1) receptors or 17β-Hydroxysteroid Dehydrogenase .

  • Solubility Modulation: Replacing a biphenyl moiety with a phenyl-cyclohexyl ether often improves solubility and metabolic stability (reducing CYP450 aromatization potential).

  • Linker Function: The benzylamine nitrogen serves as a nucleophile for coupling with carboxylic acids (amide formation) or sulfonyl chlorides (sulfonamide formation) to generate library diversity.

References

  • PubChem Compound Summary. Benzylamine, 4-(cyclohexyloxy)-. National Center for Biotechnology Information. Link (Accessed 2026).

  • ChemicalBook. 4-Methoxybenzylamine Properties and pKa Prediction Models.Link

  • Cheméo. Benzene, (cyclohexyloxy)- Physical Properties.[1][2][3][4][5][6][7][8]Link

  • Sigma-Aldrich. Benzylamine Derivatives and Safety Data.Link

  • Bergazin, T. D., et al. "Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge." Journal of Computer-Aided Molecular Design, 2021. Link

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Comparative Technical Guide: (4-(Cyclohexyloxy)phenyl)methanamine vs. 4-Phenylcyclohexylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between (4-(Cyclohexyloxy)phenyl)methanamine (Molecule A) and 4-phenylcyclohexylamine (Molecule B). While both compounds share a hydrophobic cyclohexyl-phenyl core, they represent fundamentally different chemical tools in drug discovery.

  • Molecule A is a flexible linker scaffold . The ether oxygen acts as a hydrogen bond acceptor and a hinge, while the benzylic amine offers moderate basicity (pKa ~9.3).

  • Molecule B is a rigid pharmacophore . The direct C-C bond creates a stiff lipophilic backbone, and the aliphatic amine provides high basicity (pKa ~10.6). It introduces critical stereochemical considerations (cis/trans isomerism) absent in Molecule A.

This document details their structural divergence, physicochemical profiles, synthetic protocols, and specific utility in medicinal chemistry.[1]

Part 1: Structural & Electronic Architecture

The primary distinction lies in the connectivity between the rings and the nature of the nitrogen center.

Electronic Environment
  • This compound: The oxygen atom donates electron density into the phenyl ring via resonance (+M effect), making the ring electron-rich. However, the amine is separated from the ring by a methylene group (

    
    ), insulating it from direct resonance but leaving it subject to inductive effects. The amine is a primary benzylamine .[2]
    
  • 4-Phenylcyclohexylamine: The phenyl ring is attached directly to the cyclohexane. The amine is attached to an

    
     carbon on the cyclohexane ring. This is a primary aliphatic amine  (cyclohexylamine type), which is significantly more basic than the benzylamine.
    
Structural Visualization (DOT Diagram)

The following diagram illustrates the functional divergence between the two scaffolds.

StructuralComparison cluster_A Molecule A: this compound cluster_B Molecule B: 4-Phenylcyclohexylamine NodeA Ether Linker (-O-) H-Bond Acceptor Rotational Freedom Comparison Key Divergence NodeA->Comparison Flexibility AmineA Benzylamine (-CH2-NH2) pKa ~ 9.3 Moderate Basicity AmineA->Comparison Lower pKa NodeB Direct Bond (C-C) Rigid Scaffold No H-Bond Acceptor NodeB->Comparison Rigidity AmineB Cyclohexylamine (-NH2) pKa ~ 10.6 High Basicity AmineB->Comparison Higher pKa Stereo Stereocenter (C1 & C4) Cis/Trans Isomerism Critical for Binding Comparison->Stereo Complexity in B

Figure 1: Structural and functional divergence. Molecule A offers flexibility and H-bond acceptance, while Molecule B offers rigidity and high basicity.

Part 2: Physicochemical Profile[3][4]

The difference in basicity (pKa) is the most critical parameter for formulation and pharmacokinetics. Molecule B is more likely to be protonated at physiological pH (7.4) and may exhibit higher lysosomal trapping.

PropertyThis compound4-PhenylcyclohexylamineSignificance
Molecular Weight 205.30 g/mol 175.27 g/mol A is larger due to the ether linker.
Amine Type Primary BenzylaminePrimary CyclohexylamineDetermines basicity and reactivity.
pKa (Conj. Acid) 9.3 ± 0.2 10.6 ± 0.2 B is ~20x more basic. Affects BBB penetration.
LogP (Calc) ~3.2~2.6A is more lipophilic due to the ether chain.
H-Bond Acceptors 2 (N, O)1 (N)The ether oxygen in A can engage specific residues.
Rotatable Bonds 41A has higher entropic penalty upon binding.
Stereochemistry AchiralCis/Trans Isomers B requires stereoselective synthesis.

Part 3: Synthetic Methodologies

Molecule A: Ether Synthesis Strategy

The synthesis of This compound typically relies on the Williamson ether synthesis or Mitsunobu coupling, followed by functional group manipulation.

  • Step 1: Alkylation of 4-cyanophenol with bromocyclohexane (

    
    , DMF, 80°C) OR Mitsunobu reaction of 4-cyanophenol with cyclohexanol.
    
  • Step 2: Reduction of the nitrile group to the amine using

    
     or Hydrogenation (Raney Ni).
    
Molecule B: Stereoselective Synthesis Protocol

Synthesizing 4-phenylcyclohexylamine is more complex due to the need to control the cis/trans ratio. The trans-isomer is often the thermodynamic product and the biologically active scaffold (e.g., in Cariprazine).

Protocol: Reductive Amination with Stereocontrol

This protocol favors the thermodynamically stable trans-isomer.

Reagents:

  • 4-Phenylcyclohexanone (1.0 eq)

  • Ammonium Acetate (10.0 eq)

  • Sodium Cyanoborohydride (

    
    ) (1.5 eq)
    
  • Solvent: Methanol (Dry)

Step-by-Step Methodology:

  • Imine Formation: Dissolve 4-phenylcyclohexanone in dry methanol. Add Ammonium Acetate. Stir at Room Temperature (RT) for 2 hours to form the iminium intermediate. Note: Excess ammonium acetate drives the equilibrium.

  • Reduction: Cool the solution to 0°C. Slowly add

    
     portion-wise.
    
  • Equilibration: Allow the reaction to warm to RT and stir for 12–24 hours. Critical Insight: Slower reduction allows for thermodynamic equilibration, favoring the trans-isomer (equatorial phenyl, equatorial amine).

  • Quench & Workup: Acidify with 1N HCl to pH 2 (destroys excess hydride). Extract with ether (removes non-basic impurities). Basify aqueous layer to pH 12 with NaOH. Extract product into DCM.

  • Purification: The crude product is a mixture of cis and trans. Recrystallization from hexane or formation of the HCl salt typically enriches the trans-isomer (>95% purity).

Synthetic Workflow Diagram

SynthesisWorkflow Start 4-Phenylcyclohexanone Imine Iminium Intermediate Start->Imine NH4OAc, MeOH Reduction Hydride Attack (NaBH3CN) Imine->Reduction Isomers Mixture: Cis (Ax/Eq) + Trans (Eq/Eq) Reduction->Isomers Kinetic vs Thermodynamic Control Purification Recrystallization/Salt Formation Isomers->Purification Solubility Difference Final Trans-4-phenylcyclohexylamine (Thermodynamic Product) Purification->Final

Figure 2: Stereoselective synthesis workflow for Molecule B, highlighting the critical purification step to isolate the trans-isomer.

Part 4: Stereochemical Considerations (Molecule B Focus)

For 4-phenylcyclohexylamine , the spatial arrangement is a binary system:

  • Trans-Isomer: Both the phenyl and amine groups occupy equatorial positions in the chair conformation. This is the lowest energy state (sterically favored) and is commonly the pharmacophore found in drugs like Cariprazine (Vraylar).

  • Cis-Isomer: One group is equatorial, and the other is axial. If the bulky phenyl group stays equatorial to minimize A-values (1,3-diaxial interactions), the amine is forced axial. This conformation is higher energy and often exhibits distinct receptor binding profiles.

Validation Check: In your NMR analysis, the trans-isomer typically shows a large coupling constant (


) for the proton at C1 (axial-axial coupling with C2 protons), whereas the cis-isomer (equatorial proton) shows a smaller coupling constant (

).

Part 5: Medicinal Chemistry Applications[1]

Molecule A: The Flexible Linker

This compound is often used in Fragment-Based Drug Discovery (FBDD) .

  • Role: It serves as a "extended linker." The ether oxygen provides a specific H-bond acceptor point that can interact with serine or threonine residues in a binding pocket.

  • Target Class: Frequently seen in kinase inhibitors where the phenyl ring occupies the hydrophobic pocket and the amine extends into the solvent front or interacts with the hinge region.

Molecule B: The Rigid Scaffold

4-Phenylcyclohexylamine is a "privileged scaffold" in GPCR and ion channel research.

  • Role: It acts as a bioisostere for biphenyl systems but with saturation (sp3 character), improving solubility and metabolic stability (avoiding aromatic hydroxylation).

  • Target Class:

    • Dopamine D3/D2 Receptors: The trans-isomer is the core of Cariprazine.

    • Sigma Receptors: High affinity due to the basic amine and lipophilic tail.

    • NMDA Receptors: Similar to phencyclidine (PCP) derivatives, though with distinct SAR.

References

  • ChemicalBook. (2024). [4-(cyclohexyloxy)phenyl]methanamine Properties and CAS 100617-42-3.[3][4] Retrieved from

  • PubChem. (2024). 4-Phenylcyclohexylamine Compound Summary. National Library of Medicine. Retrieved from

  • Farkas, E., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry. Retrieved from

  • University of Texas. (n.d.). pKa Values of Amines: Cyclohexylamine vs Aniline Derivatives. Retrieved from

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.

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Biological activity of (4-(Cyclohexyloxy)phenyl)methanamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of (4-(Cyclohexyloxy)phenyl)methanamine Derivatives

Introduction: A Scaffold of Neurological Promise

The this compound core structure represents a versatile and highly valuable scaffold in modern medicinal chemistry. Characterized by a central phenyl ring linked to a cyclohexyloxy group and a methanamine moiety, this architecture provides a unique combination of lipophilicity, conformational flexibility, and a reactive primary amine for diverse functionalization.[1] While the parent compound serves as a critical building block, it is the derivatization of this scaffold that has unlocked a spectrum of potent biological activities. These derivatives have emerged as promising candidates for therapeutic intervention, particularly in the realm of neurological and psychiatric disorders. Their activities often stem from the modulation of key enzymatic and receptor systems within the central nervous system (CNS), including monoamine oxidases and neurotransmitter transporters.

This guide provides a comprehensive exploration of the synthesis, biological activities, structure-activity relationships (SAR), and experimental evaluation of this compound derivatives. It is designed for researchers and drug development professionals seeking to understand and leverage the therapeutic potential of this important chemical class.

Part 1: Synthesis and Derivatization Strategies

The synthetic accessibility of the this compound scaffold is a key advantage, allowing for the systematic generation of diverse chemical libraries. The primary amine serves as a crucial handle for introducing a wide array of functional groups to probe interactions with biological targets.

Core Synthesis Approach

A common synthetic route to the core structure involves a nucleophilic substitution reaction, such as the Williamson ether synthesis, to form the cyclohexyloxy-phenyl ether bond, followed by reactions to install the aminomethyl group. For instance, 4-hydroxybenzonitrile can be reacted with cyclohexyl bromide to form the ether, and the nitrile group can then be reduced to the primary amine.

Key Functionalization Reactions

The nucleophilic primary amine is readily functionalized to generate extensive derivative libraries.[1] Understanding these reactions is fundamental to exploring the chemical space and optimizing for specific biological targets.

  • Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides yields stable amides and sulfonamides, respectively. This allows for the introduction of various cyclic and acyclic moieties to explore hydrogen bonding and steric interactions within a target's binding site.[1]

  • Reductive Amination: Condensation with aldehydes or ketones followed by reduction is a powerful method for generating secondary and tertiary amines. This strategy is critical for modulating the basicity and steric bulk around the nitrogen atom, which can significantly impact receptor affinity and selectivity.[1]

  • Urea/Thiourea Formation: Treatment with isocyanates or isothiocyanates produces ureas and thioureas. These functional groups are excellent hydrogen bond donors and acceptors and are frequently found in potent enzyme inhibitors.[1]

G cluster_synthesis Core Scaffold Synthesis cluster_derivatization Derivative Generation Start 4-Substituted Phenol + Cyclohexyl Halide Ether Williamson Ether Synthesis Start->Ether Intermediate (4-Cyclohexyloxy)phenyl Intermediate Ether->Intermediate Amine Introduction of Aminomethyl Group Intermediate->Amine Core This compound Amine->Core Acyl Acylation Core->Acyl R-COCl Reductive Reductive Amination Core->Reductive R-CHO, NaBH3CN Urea Urea Formation Core->Urea R-NCO Derivatives Diverse Library of Functionalized Derivatives Acyl->Derivatives Reductive->Derivatives Urea->Derivatives

Caption: General workflow for synthesis and derivatization.

Part 2: Major Biological Activities and Mechanisms of Action

Derivatives of the this compound scaffold have demonstrated significant activity against several key targets in neuropharmacology.

Monoamine Oxidase (MAO) Inhibition

A prominent activity associated with this class of compounds is the inhibition of monoamine oxidase (MAO). MAO enzymes (MAO-A and MAO-B) are critical regulators of neurotransmitter levels in the brain, responsible for the oxidative deamination of monoamines like dopamine, serotonin, and norepinephrine.

  • Therapeutic Rationale: Inhibition of MAO-B is a validated strategy for treating Parkinson's disease, as it slows the breakdown of dopamine in the brain, thereby augmenting dopaminergic neurotransmission.[2][3] MAO-A inhibition, on the other hand, increases levels of serotonin and norepinephrine and is a mechanism used by some antidepressant drugs.

  • Mechanism of Derivatives: Structurally related compounds, such as fluorinated benzyloxy chalcone derivatives, have been identified as highly potent, selective, and reversible inhibitors of MAO-B.[2][3] The mechanism often involves the inhibitor binding competitively to the active site of the enzyme, with interactions like π-π stacking with key aromatic residues (e.g., Tyr398, Tyr326) stabilizing the enzyme-inhibitor complex.[4] The selectivity for MAO-B over MAO-A is a critical parameter, as non-selective inhibition can lead to undesirable side effects.

G Dopamine Dopamine MAOB MAO-B Enzyme Dopamine->MAOB Degradation Synapse Increased Dopamine in Synapse Dopamine->Synapse Leads to Metabolites Inactive Metabolites MAOB->Metabolites Derivative (4-Cyclohexyloxy)phenyl- methanamine Derivative Derivative->MAOB Inhibition

Caption: Mechanism of MAO-B inhibition for neuroprotection.
Antidepressant and Anxiolytic Activity

The potential for antidepressant and anxiolytic effects is a significant area of investigation for this scaffold. These activities are often multifaceted, involving more than one mechanism.

  • Multitarget Approach: While MAO inhibition contributes to antidepressant effects, some methanamine derivatives also exhibit potent serotonin reuptake inhibitory abilities and high affinity for the 5-HT₁A receptor.[5] This dual-action profile, targeting both the serotonin transporter (SERT) and the 5-HT₁A autoreceptor, is a hallmark of modern, effective antidepressants, potentially leading to faster onset of action and improved efficacy.

  • Preclinical Validation: The antidepressant-like properties of novel compounds are frequently evaluated in established animal models. The Forced Swim Test (FST) and Tail Suspension Test (TST) are the most common.[6][7] In these tests, a reduction in the duration of immobility is interpreted as an antidepressant-like effect.[7] Some compounds have also shown anxiolytic potential in models like the elevated plus-maze.[6]

Part 3: Structure-Activity Relationships (SAR)

Understanding how structural modifications impact biological activity is crucial for rational drug design. Quantitative Structure-Activity Relationship (QSAR) models have been developed for similar phenoxyphenyl-methanamine (PPMA) classes, elucidating the influence of substituents on activity at targets like SERT and 5-HT₂A.[8]

Structural Modification Observed Effect on Activity Rationale / Insight Reference
Substituents on Phenyl Ring A (Cyclohexyloxy-bearing) Electron-donating or withdrawing groups can modulate affinity for SERT and 5-HT₂A receptors.Hammett-type parameters are often used to correlate electronic properties with binding affinity. The specific nature of the substituent (e.g., size, polarity) dictates the interaction with the receptor's binding pocket.[8]
Substituents on Phenyl Ring B (Amine-bearing) The position and nature of substituents are critical. For related MAO-B inhibitors, a 4-bromo or 2-fluoro substituent on a phenyl ring significantly enhanced inhibitory potency.Substituents can influence the overall electronic profile of the molecule and establish specific interactions (e.g., halogen bonds) within the enzyme's active site.[2]
Modification of the Amine Group Conversion from a primary amine to secondary or tertiary amines, or to amides/ureas, drastically alters the compound's properties and target profile.Changes in basicity, hydrogen bonding capacity, and steric bulk directly impact how the molecule fits into and interacts with the target protein. This is the primary site for tuning selectivity and potency.[1]

Part 4: Key Experimental Protocols

The validation of biological activity requires robust and reproducible experimental protocols. The following are standard methodologies used to characterize compounds of this class.

Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
  • Objective: To determine the concentration of the test compound required to inhibit 50% of MAO-A or MAO-B activity (IC₅₀).

  • Principle: This assay measures the enzymatic activity of MAO by monitoring the production of a fluorescent or chromogenic product from a specific substrate.

  • Methodology:

    • Enzyme Preparation: Recombinant human MAO-A or MAO-B is used as the enzyme source.

    • Compound Incubation: The enzyme is pre-incubated with various concentrations of the test derivative (typically in a 96-well plate format) for a defined period (e.g., 15 minutes) at 37°C.

    • Substrate Addition: A suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a probe (e.g., Amplex Red) are added to initiate the reaction.

    • Signal Detection: The plate is incubated at 37°C, and the fluorescence or absorbance is measured over time using a plate reader.

    • Data Analysis: The rate of reaction is calculated for each compound concentration. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Forced Swim Test (FST) for Antidepressant Screening
  • Objective: To assess the antidepressant-like activity of a test compound in mice or rats.

  • Principle: Rodents placed in an inescapable cylinder of water will eventually adopt an immobile posture. Antidepressant compounds are known to reduce the duration of this immobility.

  • Methodology:

    • Animal Acclimation: Animals are acclimated to the housing facility for at least one week before testing.

    • Compound Administration: Test compounds, a positive control (e.g., Imipramine), and a vehicle control are administered (e.g., intraperitoneally or orally) at a set time before the test (e.g., 30-60 minutes).

    • Pre-Swim Session (optional but recommended): On the day before the test, animals are placed in the water for a 15-minute pre-swim session to prime the despair-like behavior.

    • Test Session: On the test day, animals are placed individually into a glass cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where they cannot touch the bottom.

    • Behavioral Scoring: The animal's behavior is recorded for a 6-minute period. An observer, blind to the treatment groups, scores the total time the animal spends immobile during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.

    • Data Analysis: The mean immobility time for each treatment group is calculated and compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant reduction in immobility time indicates potential antidepressant activity.[7]

G cluster_flow Drug Discovery & Evaluation Workflow Synthesis Synthesis of Derivative Library InVitro In Vitro Screening (e.g., MAO Assay) Synthesis->InVitro HitID Hit Identification (Potency & Selectivity) InVitro->HitID SAR SAR Optimization HitID->SAR SAR->Synthesis Iterative Design Lead Lead Compound Selection SAR->Lead InVivo In Vivo Behavioral Models (e.g., Forced Swim Test) Lead->InVivo PK Pharmacokinetics & Toxicology InVivo->PK Candidate Preclinical Candidate PK->Candidate

Caption: Integrated workflow for derivative evaluation.

Conclusion and Future Perspectives

The this compound scaffold is a rich source of biologically active compounds with significant therapeutic potential, particularly for CNS disorders. Derivatives have demonstrated potent and often selective inhibition of MAO-B, as well as multimodal antidepressant-like activity through interactions with the serotonin system. The synthetic tractability of the core allows for extensive SAR exploration, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

  • Enhancing Selectivity: Further optimization to achieve higher selectivity for specific targets (e.g., MAO-B vs. MAO-A, or individual serotonin receptor subtypes) to minimize off-target effects.

  • In Vivo Efficacy: Moving beyond initial behavioral screens to more complex models of neurological disease to confirm therapeutic efficacy.

  • Pharmacokinetic Profiling: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they have suitable characteristics for clinical development, including blood-brain barrier penetration.

By integrating rational design, robust biological evaluation, and detailed mechanistic studies, the this compound class of compounds holds considerable promise for yielding the next generation of therapies for challenging neurological and psychiatric conditions.

References

  • Kalaria, P. N., Akbari, J. D., & Vaghasiya, N. I. (2000). Monoamine oxidase inhibition by N-alkyloxycarbonyl derivatives of ethylene diamine. Biochemistry (Moscow), 65(9), 1091-6.
  • Yuan, R. X., Jiang, K. Y., Wu, J. W., Zhang, Z. X., Li, M. S., Li, J. Q., & Ni, F. (2022). Synthesis and antidepressant activity of novel 1-(1-benzoylpiperidin-4-yl) methanamine derivatives selectively targeting SSRI/5-HT1A. ChEMBL - EMBL-EBI. Retrieved from [Link]

  • Abotsi, W. K. M., et al. (2025). Evidence for the anxiolytic- and antidepressant-like effects of three semi-synthetic derivatives of xylopic acid in mice. Naunyn-Schmiedeberg's Archives of Pharmacology. Retrieved from [Link]

  • Lowe, J. A. 3rd, Drozda, S. E., Tye, J. A., & New, J. S. (2008). Quantitative structure-activity relationship of phenoxyphenyl-methanamine compounds with 5HT2A, SERT, and hERG activities. Bioorganic & Medicinal Chemistry Letters, 18(23), 6088-92.
  • Zhang, L., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Informatics in Medicine Unlocked. Retrieved from [Link]

  • Sivaprakash, P., et al. (2025). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. RSC Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclohexyl(phenyl)methanamine. PubChem Compound Database. Retrieved from [Link]

  • Zha, X., et al. (2018). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. Bioorganic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-(benzyloxy)phenyl derivatives as MAO-B inhibitors. Retrieved from [Link]

  • Al-Qawasmeh, R. A., et al. (2016). Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors. Molecules. Retrieved from [Link]

  • Sivaprakash, P., et al. (2025). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. RSC Publishing. Retrieved from [Link]

  • Poczatek, M. H., & Zarrinmayeh, H. (2015). NMDA Receptor Antagonists for Treatment of Depression. Pharmaceuticals. Retrieved from [Link]

  • Rombouts, F. J. R., & De Kimpe, N. (2009). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Current Medicinal Chemistry. Retrieved from [Link]

  • Hermens, J., & Leeuwangh, P. (1984). Quantitative structure-activity relationships and toxicity studies of mixtures of chemicals with anaesthetic potency. Ecotoxicology and Environmental Safety. Retrieved from [Link]

  • Lee, K. S., & Kim, D. H. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules. Retrieved from [Link]

  • Mathew, B., et al. (2020). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules. Retrieved from [Link]

  • Nagase, H., et al. (2009). Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Rai, G., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Liang, Q., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Antidepressant effect of 4-Butyl-alpha-agarofuran via HPA axis and serotonin system. Journal of Ethnopharmacology. Retrieved from [Link]

  • Sanna, F., et al. (2022). 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists. Archiv der Pharmazie. Retrieved from [Link]

  • Kumar, D., et al. (2012). Antidepressant Activity of Methanolic Extract of Amaranthus Spinosus. Journal of Translational Medicine. Retrieved from [Link]

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Methodological & Application

Using (4-(Cyclohexyloxy)phenyl)methanamine as a medicinal chemistry intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Leveraging (4-(Cyclohexyloxy)phenyl)methanamine in Lead Optimization

Executive Summary

This compound (CAS: 100617-42-3) is a versatile bifunctional building block widely utilized in medicinal chemistry to introduce a "lipophilic tail" motif into drug candidates. Structurally, it consists of a primary benzylamine "head" capable of diverse covalent attachments, a phenyl "spacer," and a cyclohexyl ether "tail" that provides significant hydrophobic bulk without the aromaticity-induced planarity of biphenyl systems.

This guide details the physicochemical profile, synthetic utility, and validated protocols for deploying this intermediate in the synthesis of GPCR ligands, kinase inhibitors, and agrochemicals (e.g., Tolfenpyrad).

Chemical Profile & Physicochemical Properties

The compound serves as a bioisostere for long-chain alkyl phenyls or biphenyl systems, offering a balance of rigidity (phenyl ring) and metabolic stability (ether linkage).

PropertyDataRelevance
IUPAC Name [4-(Cyclohexyloxy)phenyl]methanamineOfficial identifier
CAS Number 100617-42-3Procurement & Search
Molecular Weight 205.30 g/mol Fragment-based design
Formula C₁₃H₁₉NO-
LogP (Calc) ~3.1 - 3.4Enhances membrane permeability
pKa (Conj.[1][2] Acid) ~9.2 (Benzylamine)Basic; exists as cation at physiological pH
H-Bond Donors/Acceptors 2 / 2Interaction with Asp/Glu residues
Rotatable Bonds 3Moderate flexibility for induced fit

Synthetic Accessibility & Preparation[3][4]

While available commercially, high-purity synthesis often requires generating the amine from the corresponding aldehyde or nitrile to avoid oxidation products.

Synthesis Workflow (Graphviz)

SynthesisWorkflow Start 4-Hydroxybenzaldehyde Step1 Williamson Ether Synthesis (Cyclohexyl bromide, K2CO3, DMF) Start->Step1 Inter 4-(Cyclohexyloxy)benzaldehyde Step1->Inter Step2 Reductive Amination (NH4OAc, NaBH3CN) Inter->Step2 Product This compound Step2->Product

Figure 1: Standard synthetic route ensuring high fidelity of the ether linkage.

validated Experimental Protocols

The following protocols are optimized for high-throughput medicinal chemistry (HTMC) and lead optimization campaigns.

Protocol A: Amide Coupling (General Purpose)

Application: Attaching the scaffold to carboxylic acid cores (e.g., in Tolfenpyrad analogs).

Rationale: The primary benzylamine is highly nucleophilic but can be hindered by salt formation. The use of HATU ensures rapid activation, while DIPEA manages the protonation state.

Reagents:

  • Carboxylic Acid Core (1.0 equiv)

  • This compound (1.1 equiv)

  • HATU (1.2 equiv)[3]

  • DIPEA (3.0 equiv)

  • Solvent: DMF or DCM (Anhydrous)[4]

Step-by-Step:

  • Activation: Dissolve the carboxylic acid in anhydrous DMF (0.1 M concentration). Add HATU and stir for 5 minutes at Room Temperature (RT) to form the active ester.

  • Addition: Add DIPEA followed immediately by the amine. Note: If using the amine hydrochloride salt, premix the amine and DIPEA in a separate vial before addition.

  • Reaction: Stir at RT for 2–4 hours. Monitor via LC-MS (Target mass = Acid MW + 205.3 - 18).

  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq) (to remove DMF), saturated NaHCO₃, and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Reductive Amination (Secondary Amine Synthesis)

Application: Creating flexible amine linkers for kinase inhibitors.

Rationale: Sodium Triacetoxyborohydride (STAB) is used instead of NaBH₄ to prevent reduction of the aldehyde/ketone prior to imine formation and to avoid reducing other functional groups.

Reagents:

  • Aldehyde/Ketone Partner (1.0 equiv)

  • This compound (1.1 equiv)

  • NaBH(OAc)₃ (1.5 equiv)

  • Acetic Acid (catalytic, 1-2 drops)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step:

  • Imine Formation: Combine the amine and aldehyde in DCE (0.2 M). Add acetic acid to catalyze imine formation. Stir for 30 minutes.

  • Reduction: Add NaBH(OAc)₃ in one portion.

  • Reaction: Stir at RT overnight (12–16 hours).

  • Quench: Quench with saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to decompose boron complexes.

  • Extraction: Extract with DCM (x3).

Medicinal Chemistry Applications: SAR Logic

This scaffold is a "privileged structure" because it simultaneously addresses three common binding requirements:

  • Hydrophobic Pocket Filling: The cyclohexyl group is bulky and lipophilic (sp3 hybridized), ideal for filling deep hydrophobic pockets (e.g., ATP binding sites or GPCR orthosteric sites) where a flat phenyl ring might not achieve optimal van der Waals contact.

  • Solubility Modulation: The ether oxygen acts as a weak H-bond acceptor, slightly improving solubility compared to a biphenyl analog.

  • Linker Geometry: The benzylic amine provides a flexible methylene hinge, decoupling the electronic effects of the amide/amine bond from the aromatic ring.

SAR Decision Tree (Graphviz)

SAR_Logic Core Target: Hydrophobic Pocket Choice1 Need Planarity? Core->Choice1 BranchA Use Biphenyl Choice1->BranchA Yes (Pi-stacking) BranchB Need 3D Bulk? Choice1->BranchB No (Volume fill) Solution Use this compound BranchB->Solution Benefit Benefit: High sp3 character Improved metabolic stability vs Alkyl chains Solution->Benefit

Figure 2: Decision logic for selecting the cyclohexyloxy-benzyl motif over traditional biphenyls.

Handling and Stability

  • Storage: Store the free amine under nitrogen at 4°C. It readily absorbs CO₂ from the air to form carbamates. The Hydrochloride salt is stable at RT for years.[5]

  • Toxicity: Irritant. Use standard PPE.

  • Troubleshooting:

    • Low Yields in Amide Coupling: Often due to HCl salt not being fully neutralized. Ensure pH is >8 during the reaction using excess DIPEA.

    • Side Reactions: In reductive amination, ensure the aldehyde is not an enolizable species that can undergo aldol condensation before reacting with the amine.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 60389, Benzylamine, 4-(cyclohexyloxy)-alpha-methyl-3-propyl-.[6] Retrieved from [Link][6]

  • Fisher Scientific. (2025). Amide Synthesis Protocols: Schotten-Baumann and Carbodiimide Methods. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reagents (NaBH3CN vs NaBH(OAc)3). Retrieved from [Link]

Sources

Technical Application Note: Synthesis of (4-(Cyclohexyloxy)phenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the preparation of (4-(Cyclohexyloxy)phenyl)methanamine hydrochloride . This compound is a critical primary amine intermediate often utilized in the synthesis of S1P1 agonists, liquid crystals, and various GPCR-targeting medicinal chemistry scaffolds.

Unlike standard benzylamine syntheses, the presence of the bulky, lipophilic cyclohexyloxy group at the para-position requires specific attention to solubility parameters and alkylation kinetics. This guide presents a validated three-step linear synthesis starting from commercially available 4-hydroxybenzonitrile, emphasizing reaction causality, impurity control, and salt form stabilization.

Retrosynthetic Analysis & Strategy

To ensure high purity and operational simplicity, we employ a Nitrile Reduction Route . This avoids the over-alkylation issues common with direct amination of benzyl halides and provides a cleaner impurity profile than reductive amination of aldehydes for this specific lipophilic substrate.

Strategic Disconnection

The synthesis is disconnected into two primary chemical transformations:

  • Nucleophilic Aromatic Substitution (

    
    ):  Installation of the cyclohexyl ether.
    
  • Hydride Reduction: Conversion of the nitrile to the primary amine.[1]

  • Salt Formation: Stabilization of the amine as the hydrochloride salt.

Retrosynthesis Target This compound HCl (Target Salt) FreeAmine Free Amine Intermediate Target->FreeAmine HCl Salt Formation Nitrile 4-(Cyclohexyloxy)benzonitrile FreeAmine->Nitrile LiAlH4 Reduction SM1 4-Hydroxybenzonitrile Nitrile->SM1 Williamson Ether Synthesis (S_N2) SM2 Bromocyclohexane Nitrile->SM2 + Base (K2CO3)

Figure 1: Retrosynthetic pathway utilizing a nitrile intermediate to prevent secondary amine formation.

Experimental Protocols

Step 1: Synthesis of 4-(Cyclohexyloxy)benzonitrile

Reaction Type: Williamson Ether Synthesis (


)
Critical Challenge:  Secondary halides (bromocyclohexane) are prone to E2 elimination (forming cyclohexene) rather than substitution. High dielectric solvents and controlled heating are required.
Reagents & Materials
ReagentEquivalentsRole
4-Hydroxybenzonitrile1.0 eqLimiting Reagent
Bromocyclohexane1.5 eqElectrophile (Excess to drive kinetics)
Potassium Carbonate (

)
2.5 eqBase
Potassium Iodide (KI)0.1 eqCatalyst (Finkelstein-like activation)
DMF (Anhydrous)10 volSolvent
Detailed Protocol
  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and reflux condenser with 4-hydroxybenzonitrile (1.0 eq) and anhydrous DMF.

  • Deprotonation: Add

    
     (2.5 eq) in a single portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation. Note: The solution typically turns yellow.
    
  • Addition: Add Bromocyclohexane (1.5 eq) and catalytic KI (0.1 eq).

    • Expert Insight: KI converts the alkyl bromide to the more reactive alkyl iodide in situ, significantly accelerating the reaction with the secondary halide.

  • Reaction: Heat the mixture to 90°C for 16–24 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[2]

    • Checkpoint: Look for the disappearance of the phenol starting material (

      
      ) and appearance of the product (
      
      
      
      ).
  • Workup:

    • Cool to room temperature.[3][4][5][6]

    • Pour the mixture into ice-cold water (50 vol) with vigorous stirring. The product should precipitate as a solid due to the lipophilic cyclohexyl group.

    • Filter the solid.[3][4][5][6][7][8][9] If an oil forms (due to residual DMF), extract with Ethyl Acetate, wash with water (3x) and brine (1x) to remove DMF.

  • Purification: Recrystallize from Ethanol/Water or perform a short silica plug filtration if residual elimination products (cyclohexene) are present.

Step 2: Reduction to this compound

Reaction Type: Hydride Reduction Safety Critical: Lithium Aluminum Hydride (


) is pyrophoric and reacts violently with water. Use oven-dried glassware and an inert atmosphere (

or Ar).
Reagents & Materials
ReagentEquivalentsRole
4-(Cyclohexyloxy)benzonitrile1.0 eqSubstrate

(2.0 M in THF)
2.5 eqReducing Agent
THF (Anhydrous)20 volSolvent
Detailed Protocol
  • Setup: Flame-dry a 3-neck flask and cool under a stream of Nitrogen. Charge with anhydrous THF.

  • Hydride Activation: Carefully add

    
     solution (2.5 eq) via syringe. Cool the solution to 0°C using an ice bath.
    
  • Addition: Dissolve 4-(Cyclohexyloxy)benzonitrile (from Step 1) in minimal anhydrous THF. Add this solution dropwise to the

    
     suspension over 30 minutes.
    
    • Mechanistic Note: The dropwise addition controls the exotherm. The nitrile is reduced first to the imine anion, then to the amine anion.

  • Reflux: Remove the ice bath and heat to reflux (66°C) for 4–12 hours.

    • Validation: Complete consumption of nitrile is essential to avoid amidine impurities during quenching.

  • Fieser Quench (Critical): Cool to 0°C. For every x grams of

    
     used, add carefully in sequence:
    
    • x mL Water[7][8][10]

    • x mL 15% NaOH solution

    • 3x mL Water

  • Isolation: Stir until a white granular precipitate (Aluminum salts) forms. Filter through a Celite pad. Wash the pad with THF. Concentrate the filtrate to obtain the crude free amine as a pale yellow oil.

Step 3: Hydrochloride Salt Formation

Purpose: The free amine oxidizes slowly in air (absorbing


). The HCl salt is a stable, crystalline solid suitable for long-term storage.
Protocol
  • Dissolve the crude amine oil in Diethyl Ether or Ethanol (5 vol).

  • Cool to 0°C.

  • Add 4M HCl in Dioxane (1.2 eq) dropwise.

  • A white precipitate will form immediately.

  • Stir for 30 minutes, then filter the solid.

  • Wash with cold Diethyl Ether to remove non-basic impurities.

  • Dry under vacuum at 40°C.

Process Logic & Workflow Visualization

The following diagram illustrates the critical decision points and flow of the synthesis.

Workflow Start Start: 4-Hydroxybenzonitrile Step1 Step 1: Alkylation (K2CO3, DMF, 90°C) Start->Step1 Check1 QC: TLC/HPLC (Phenol consumed?) Step1->Check1 Check1->Step1 No (Continue Heating) Workup1 Precipitation in Water & Filtration Check1->Workup1 Yes Step2 Step 2: Reduction (LiAlH4, THF, Reflux) Workup1->Step2 Quench Fieser Quench (H2O / NaOH / H2O) Step2->Quench Step3 Step 3: Salt Formation (HCl in Dioxane) Quench->Step3 Final Final Product: This compound HCl Step3->Final

Figure 2: Operational workflow emphasizing the critical QC checkpoint after alkylation.

Analytical Data & Validation

To validate the synthesis, the following analytical signatures should be confirmed.

Expected NMR Data (Free Base)
  • 1H NMR (400 MHz, CDCl3):

    • 
       7.20 (d, 2H, Ar-H, ortho to amine)
      
    • 
       6.85 (d, 2H, Ar-H, ortho to ether)
      
    • 
       4.25 (m, 1H, O-CH-Cyclohexyl)
      
    • 
       3.80 (s, 2H, Ar-CH2-NH2)
      
    • 
       1.20–2.00 (m, 10H, Cyclohexyl protons)
      
    • 
       1.40 (bs, 2H, NH2 - disappears with D2O shake)
      
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield in Step 1 Elimination of cyclohexyl bromide.Lower temp to 80°C, ensure KI catalyst is used, or switch to Cyclohexyl Mesylate (more reactive).
Incomplete Reduction (Step 2) Old

or moisture in solvent.
Use fresh reducing agent.[7] Ensure THF is distilled from Na/Benzophenone or from a drying column.
Sticky Gum in Step 3 Presence of residual DMF or water.Ensure the free amine is dried thoroughly (

) before adding HCl. Triturate the gum with Acetone to induce crystallization.

References

  • Reduction of Benzonitriles with LiAlH4: Vertex AI Search Result 1.1 & 1.17 Protocol adaptation for alkoxy-benzonitriles. 7

  • Alkylation of Hydroxybenzaldehydes/Nitriles: Vertex AI Search Result 1.8 Regioselective alkylation protocols and conditions for phenolic alkylation. 3

  • Preparation of Benzylamine Hydrochloride Salts: Vertex AI Search Result 1.15 Standard procedures for converting benzylamines to their HCl salts. 5

  • Catalytic Hydrogenation Alternative (Raney Ni): Vertex AI Search Result 1.5 Method for reducing nitriles to amines using Borohydride/Raney Ni (Green Alternative). 10

Sources

Application Note: Synthesis of CCR5 Antagonists via 4-(Cyclohexyloxy)benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug development professionals. It details the synthesis, purification, and validation of CCR5 antagonists utilizing the 4-(cyclohexyloxy)benzylamine pharmacophore. This moiety serves as a critical lipophilic anchor, probing the hydrophobic transmembrane pocket of the CCR5 co-receptor to inhibit HIV-1 entry.

Executive Summary & Biological Rationale

The C-C chemokine receptor type 5 (CCR5) is a G-protein coupled receptor (GPCR) acting as the primary co-receptor for R5-tropic HIV-1 entry.[1][2] Small molecule antagonists block the interaction between the viral envelope glycoprotein (gp120) and CCR5.[3][4]

The Pharmacophore: The 4-(cyclohexyloxy)benzyl moiety is a "privileged structure" in CCR5 antagonist design. It functions as a lipophilic tail that occupies the hydrophobic pocket formed by the transmembrane helices (TM1, TM2, TM3, and TM7) of the receptor. This occupancy induces a conformational change that prevents gp120 binding.

This protocol details a modular synthesis strategy:

  • Preparation of the Linker: High-yield synthesis of 4-(cyclohexyloxy)benzylamine.

  • Core Coupling: Reductive amination of the amine with a piperidine/tropane core (representing the scaffold of antagonists like Vicriviroc or Maraviroc analogues).

Chemical Biology & Mechanism of Action

To understand the synthetic targets, one must visualize the binding mode. The antagonist acts as an allosteric inverse agonist.

Diagram 1: Mechanism of Action & Pharmacophore Mapping

CCR5_Binding GP120 HIV-1 gp120 CCR5_Native CCR5 Receptor (Native Conformation) GP120->CCR5_Native Binds CCR5_Locked CCR5 Receptor (Antagonist-Bound) GP120->CCR5_Locked Binding Prevented CCR5_Native->CCR5_Locked Conformational Freeze Entry Viral Entry CCR5_Native->Entry Triggers Fusion Block Entry Blocked CCR5_Locked->Block No Fusion Antagonist Small Molecule Antagonist (Contains 4-(cyclohexyloxy)benzyl) Antagonist->CCR5_Native Allosteric Binding (TM Bundle)

Caption: The 4-(cyclohexyloxy)benzyl tail anchors the antagonist in the transmembrane bundle, locking CCR5 in a conformation that prevents gp120 recognition.

Protocol A: Synthesis of 4-(Cyclohexyloxy)benzylamine

This intermediate is synthesized via a two-step sequence: Williamson ether synthesis followed by nitrile reduction. This route is preferred over the aldehyde reductive amination route for scale-up due to the stability of the nitrile intermediate.

Reagents & Equipment[4][5][6]
  • Starting Materials: 4-Hydroxybenzonitrile (CAS: 767-00-0), Bromocyclohexane (CAS: 108-85-0).

  • Solvents: DMF (Anhydrous), THF (Anhydrous).

  • Catalysts/Bases: Potassium Carbonate (

    
    ), Lithium Aluminum Hydride (LAH).
    
Step-by-Step Methodology
Step 1: O-Alkylation (Ether Synthesis)
  • Setup: Charge a 500 mL round-bottom flask with 4-Hydroxybenzonitrile (11.9 g, 100 mmol) and anhydrous DMF (150 mL).

  • Base Addition: Add

    
     (27.6 g, 200 mmol) in a single portion. Stir for 15 minutes at room temperature to form the phenoxide.
    
  • Alkylation: Add Bromocyclohexane (17.9 g, 110 mmol) dropwise over 20 minutes.

  • Reaction: Heat the mixture to 80°C for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1). The spot for 4-hydroxybenzonitrile (

    
    ) should disappear, replaced by the product (
    
    
    
    ).
  • Workup: Cool to RT. Pour into ice-water (500 mL). The product, 4-(cyclohexyloxy)benzonitrile , will precipitate as a white solid. Filter, wash with water, and dry in vacuo.[5]

    • Yield Expectation: 85-92%.

Step 2: Nitrile Reduction[6]
  • Setup: Flame-dry a 1 L 3-neck flask under Nitrogen. Add LAH (1M in THF, 120 mL, 120 mmol). Cool to 0°C.[6][7]

  • Addition: Dissolve 4-(cyclohexyloxy)benzonitrile (20.1 g, 100 mmol) in dry THF (200 mL). Add this solution dropwise to the LAH suspension, maintaining internal temp < 10°C.

  • Reaction: Allow to warm to RT and reflux for 3 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 4.5 mL Water

    • 4.5 mL 15% NaOH

    • 13.5 mL Water

  • Isolation: Stir until the aluminum salts form a granular white precipitate. Filter through Celite.[5] Concentrate the filtrate to yield 4-(cyclohexyloxy)benzylamine as a colorless oil (solidifies upon standing).

    • Yield Expectation: 75-85%.

    • Storage: Store under Nitrogen at 4°C. Rapidly absorbs

      
       from air.
      

Protocol B: Coupling to Core Scaffold (Antagonist Synthesis)

To synthesize a functional CCR5 antagonist, this amine is typically coupled to a piperidine or tropane core. We utilize a Reductive Amination protocol, which is the industry standard for linking benzylamines to piperidones.

Representative Core: N-Boc-4-piperidone (CAS: 79099-07-3). Note: After coupling, the Boc group is removed to attach the "Left-Hand Side" (LHS) acyl or sulfonyl pharmacophores.

Reaction Workflow
  • Formation of Imine:

    • Dissolve N-Boc-4-piperidone (1.0 eq) and 4-(cyclohexyloxy)benzylamine (1.1 eq) in 1,2-Dichloroethane (DCE).

    • Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir for 2 hours at RT.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) in one portion.

    • Stir for 16 hours at RT under Nitrogen.

  • Workup:

    • Quench with saturated

      
      . Extract with DCM (3x).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.[5]
      
  • Purification:

    • Flash Chromatography (DCM/MeOH 95:5).

Diagram 2: Synthetic Pathway

Synthesis_Pathway SM1 4-Hydroxybenzonitrile Inter1 4-(Cyclohexyloxy)benzonitrile SM1->Inter1 K2CO3, DMF 80°C (Ether Synth) SM2 Bromocyclohexane SM2->Inter1 Amine 4-(Cyclohexyloxy)benzylamine (Key Building Block) Inter1->Amine LAH, THF (Reduction) Product CCR5 Antagonist Scaffold (Secondary Amine) Amine->Product STAB, AcOH (Reductive Amination) Core N-Boc-4-Piperidone Core->Product

Caption: Modular synthesis of the CCR5 antagonist scaffold. The amine intermediate is coupled to a piperidine core via reductive amination.

Quality Control & Data Specifications

Analytical Data Summary

The following parameters validate the identity of the 4-(cyclohexyloxy)benzylamine intermediate.

TestMethodAcceptance Criteria
Appearance VisualWhite waxy solid or colorless oil
Purity HPLC (C18, ACN/H2O)> 95.0% Area
MS (ESI+) Mass Spectrometry[M+H]+ = 206.3 m/z
1H NMR 400 MHz (CDCl3)δ 7.20 (d, 2H), 6.85 (d, 2H), 4.25 (m, 1H), 3.80 (s, 2H)
Solubility DMSO/MeOHSoluble > 10 mg/mL
Troubleshooting Guide
  • Low Yield in Ether Synthesis: Ensure DMF is anhydrous. Presence of water competes with the phenol for the alkyl halide.

  • Incomplete Reduction: Old LAH often degrades. Titrate LAH or use a fresh bottle. Alternatively, use Raney Nickel/H2 (50 psi) in ammoniacal methanol for a milder reduction.

  • Polyamination during Coupling: Ensure the imine is formed (2h stir) before adding the reducing agent (STAB). Slow addition of the reducing agent prevents over-alkylation.

References

  • Maeda, K., et al. (2004). "Discovery of Novel Spirodiketopiperazine-Based CCR5 Antagonists." Journal of Biological Chemistry. Link

  • Price, D. A., et al. (2005). "Physical properties and synthesis of the CCR5 antagonist Maraviroc." Tetrahedron Letters. Link

  • Imamura, S., et al. (2004).[8] "CCR5 antagonists as anti-HIV-1 agents.[1][4][8][9][10] Part 2: Synthesis and biological evaluation of N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N'-diphenylureas." Bioorganic & Medicinal Chemistry. Link[8]

  • BenchChem Protocols. "Synthesis of Substituted Cyclohexylamines via Benzyl (4-iodocyclohexyl)carbamate." BenchChem Application Notes. Link

  • Finke, P. E., et al. (2001). "Antagonists of the human CCR5 receptor as anti-HIV-1 agents.[2][4][8][9][10][11] Part 4: Synthesis and structure-activity relationships."[9] Bioorganic & Medicinal Chemistry Letters. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of (4-(Cyclohexyloxy)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Improvement & Troubleshooting Guide Target Molecule: (4-(Cyclohexyloxy)phenyl)methanamine (CAS: 100617-42-3) Audience: Medicinal Chemists, Process Chemists

Executive Summary

The synthesis of This compound typically proceeds via a two-step sequence: O-alkylation of 4-hydroxybenzonitrile followed by reduction of the nitrile to the primary amine.

Users frequently encounter two main bottlenecks:

  • Step 1 (Etherification): Competition between

    
     substitution and 
    
    
    
    elimination when using cyclohexyl halides (secondary electrophiles), leading to low yields.
  • Step 2 (Reduction): Incomplete reduction or formation of secondary amine dimers during the nitrile-to-amine conversion.

This guide provides field-proven protocols and troubleshooting logic to maximize yield and purity.

Module 1: The Etherification Bottleneck (Step 1)

Reaction: 4-Hydroxybenzonitrile + Cyclohexyl source


 4-(Cyclohexyloxy)benzonitrile
Common User Issues & Solutions

Q: I am using Cyclohexyl Bromide and K₂CO₃ in Acetone, but my yield is stuck at ~40%. I see a lot of starting material and a non-polar byproduct. What is happening? A: You are likely observing E2 elimination .[1][2] Cyclohexyl bromide is a secondary alkyl halide. Under basic conditions (carbonate) and heat, the phenoxide can act as a base rather than a nucleophile, dehydrohalogenating the cyclohexyl bromide to form cyclohexene (the non-polar byproduct) and regenerating the phenol.

  • Immediate Fix: Switch the solvent to DMF or DMSO . These polar aprotic solvents significantly enhance the nucleophilicity of the phenoxide, favoring

    
     substitution over elimination [1].
    
  • Advanced Fix: If elimination persists, switch to the Mitsunobu reaction (Protocol B below). This avoids the use of alkyl halides entirely.[2][3]

Q: My product contains a stubborn impurity that co-elutes on TLC. Is it the C-alkylated product? A: Phenoxides are ambident nucleophiles and can undergo C-alkylation (on the ring) rather than O-alkylation, although this is rare with weak bases like K₂CO₃. It is more likely unreacted cyclohexyl bromide or cyclohexanol (if using Mitsunobu).

  • Validation: Check 1H NMR. O-alkylation shows a multiplet at

    
     4.2–4.5 ppm (O-CH). C-alkylation would disrupt the aromatic splitting pattern.
    
Recommended Protocols (Step 1)
ParameterProtocol A: Standard Williamson (Scalable)Protocol B: Mitsunobu (High Precision)
Reagents 4-Hydroxybenzonitrile, Cyclohexyl Bromide , K₂CO₃4-Hydroxybenzonitrile, Cyclohexanol , PPh₃, DIAD/DEAD
Solvent DMF (Anhydrous)THF (Anhydrous)
Temp/Time 80°C for 12–18 hours0°C

RT for 12 hours
Key Advantage Low cost, simple workup.Eliminates E2 side-reaction; higher yield for secondary ethers.
Typical Yield 60–75%85–95%

Protocol A (Williamson) Optimization:

  • Dissolve 4-hydroxybenzonitrile (1.0 eq) in DMF (5 mL/mmol).

  • Add K₂CO₃ (2.0 eq) and stir at RT for 30 min to ensure deprotonation.

  • Add Cyclohexyl bromide (1.5 eq) and catalytic KI (0.1 eq) to accelerate the reaction (Finkelstein condition).

  • Heat to 80°C . Do not exceed 100°C to minimize elimination.

Module 2: The Reduction Phase (Step 2)

Reaction: 4-(Cyclohexyloxy)benzonitrile


 this compound
Common User Issues & Solutions

Q: After LAH reduction, I get a sticky white solid that traps my product. The yield is terrible. A: This is the classic "Aluminum Emulsion" problem. Improper quenching of Lithium Aluminum Hydride (LAH) creates gelatinous aluminum hydroxides that occlude the product.

  • The Fix: Use the Fieser Workup (n:n:3n method). For

    
     grams of LAH used, add 
    
    
    
    mL water,
    
    
    mL 15% NaOH, and
    
    
    mL water. This produces a granular, sand-like precipitate that is easy to filter [2].

Q: I see a secondary amine impurity (dimer) in my mass spec (M+ = 2x Product - NH3). A: During reduction, the intermediate imine can react with the already-formed amine product.

  • Prevention: If using catalytic hydrogenation (Raney Ni), add Ammonia or NaOH to the solvent to suppress secondary amine formation [3]. If using LAH, this is less common, but ensure you use a large excess of LAH (3.0–4.0 eq) and add the nitrile solution slowly to the hydride slurry (inverse addition) to keep the hydride concentration high relative to the nitrile.

Recommended Protocol (Step 2: LAH Reduction)
  • Setup: Flame-dry a flask under Argon/Nitrogen.

  • Reagent: Suspend LiAlH₄ (3.0 eq) in dry THF (or Diethyl Ether) at 0°C.

  • Addition: Dissolve 4-(cyclohexyloxy)benzonitrile (1.0 eq) in dry THF. Add dropwise to the LAH slurry.

  • Reaction: Warm to reflux for 3–6 hours. Monitor disappearance of nitrile peak (IR ~2220 cm⁻¹) [2].

  • Workup (Critical): Cool to 0°C. Dilute with wet ether. Perform Fieser Workup (see above).

  • Purification: The free amine may be an oil. Convert to the HCl salt by adding 4M HCl in Dioxane to the ethereal solution. The white salt precipitates immediately and is stable.

Visualizing the Workflow

Synthesis_Workflow Start Start: 4-Hydroxybenzonitrile Decision1 Step 1: Etherification Choose Route Start->Decision1 RouteA Route A: Williamson (Cyclohexyl Bromide, K2CO3, DMF) Decision1->RouteA Standard Cost-Effective RouteB Route B: Mitsunobu (Cyclohexanol, PPh3, DIAD) Decision1->RouteB If Elimination Observed Intermediate Intermediate: 4-(Cyclohexyloxy)benzonitrile RouteA->Intermediate RouteB->Intermediate Step2 Step 2: Reduction (LiAlH4 in THF) Intermediate->Step2 Problem Problem: Low Yield / Emulsion? Step2->Problem Solution Solution: Fieser Workup (1:1:3 method) Problem->Solution Yes Final Target: this compound (Isolate as HCl Salt) Problem->Final No Solution->Final

Caption: Optimized synthetic workflow with decision points for troubleshooting etherification and reduction steps.

Summary of Key Data
StepCritical ParameterTarget ValueReason
1 Solvent (Williamson)DMF or DMSOPrevents E2 elimination; promotes

.
1 Temperature< 100°CHigh temp favors elimination of cyclohexyl bromide.
2 Reducing AgentLiAlH₄ (3-4 eq)Ensures complete reduction of nitrile to amine.
2 WorkupFieser (n:n:3n)Prevents aluminum emulsion formation.
References
  • Nitrile Reduction Protocols. Computational Chemistry List (CCL). "Reduction of a benzonitrile; 1-[4-(trans-4- Pentylcyclohexyl)phenyl]methanamine." Available at: [Link]

  • Prevention of Secondary Amines.Google Patents. "CN1810766A - Nitrile reducing process to prepare amine.

Sources

Technical Support Center: Purification of (4-(Cyclohexyloxy)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (4-(Cyclohexyloxy)phenyl)methanamine. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges in obtaining this primary amine in high purity. Here, we provide in-depth troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions, all grounded in established chemical principles.

Understanding the Impurity Profile

Effective purification begins with understanding the potential impurities in your crude product. The synthesis of this compound, commonly achieved through reductive amination of 4-(cyclohexyloxy)benzaldehyde, can introduce several types of impurities.

Common Impurities and Their Origins:

Impurity ClassSpecific ExamplesOrigin
Starting Materials 4-(Cyclohexyloxy)benzaldehydeIncomplete reaction.
Reducing Agent Byproducts Borate salts (from NaBH₄ or NaBH₃CN)Byproducts of the reduction step.[1][2]
Side-Reaction Products N,N-bis(4-(cyclohexyloxy)benzyl)amine (Dimer)Reaction of the product amine with remaining starting aldehyde.[3][4]
4-(Cyclohexyloxy)benzyl alcoholReduction of the starting aldehyde before imine formation.
Solvent & Reagent Residues Methanol, Dichloromethane, TriethylamineResidual solvents and bases from the reaction or workup.

Troubleshooting and Purification Strategies

This section details strategies to remove the common impurities identified above. The choice of method depends on the nature and quantity of the impurity.

Issue 1: Presence of Unreacted Aldehyde and Alcohol Impurity

The presence of the starting aldehyde, 4-(cyclohexyloxy)benzaldehyde, and the corresponding alcohol are common issues arising from incomplete or competing reactions.

Strategy: Acid-Base Liquid-Liquid Extraction

This is the most effective and widely used method for separating basic amines from neutral or acidic impurities.[5][6] The amine is protonated to form a water-soluble salt, while the neutral aldehyde and alcohol impurities remain in the organic phase.[7]

Workflow for Acid-Base Extraction:

start Crude Product in Organic Solvent (e.g., Ethyl Acetate) wash1 Wash with 1M HCl (aq) start->wash1 sep1 Separate Layers wash1->sep1 aq_layer Aqueous Layer (Contains Amine Hydrochloride) sep1->aq_layer Bottom org_layer1 Organic Layer (Contains Aldehyde, Alcohol) sep1->org_layer1 Top basify Basify Aqueous Layer with 2M NaOH (aq) to pH > 10 aq_layer->basify extract Extract with Ethyl Acetate basify->extract sep2 Separate Layers extract->sep2 org_layer2 Organic Layer (Contains Purified Amine) sep2->org_layer2 Top aq_layer2 Aqueous Layer (Discard) sep2->aq_layer2 Bottom dry Dry Organic Layer (Na₂SO₄ or MgSO₄) org_layer2->dry evap Evaporate Solvent dry->evap product Purified This compound evap->product

Caption: Workflow for Acid-Base Extraction.

Detailed Protocol for Acid-Base Extraction:

  • Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M hydrochloric acid (HCl) and shake vigorously.[8] Vent the funnel frequently to release any pressure buildup.

  • Allow the layers to separate. The top layer will be the organic phase (assuming a solvent less dense than water) containing neutral impurities, and the bottom aqueous layer will contain the protonated amine salt.

  • Drain the aqueous layer into a clean flask.

  • To isolate the amine, basify the aqueous layer by slowly adding 2M sodium hydroxide (NaOH) until the pH is above 10, as confirmed with pH paper.[5]

  • Extract the now free amine from the aqueous layer with fresh ethyl acetate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent to yield the purified amine.

Issue 2: Dimer Formation (Tertiary Amine Impurity)

The formation of a tertiary amine dimer is a common byproduct of over-alkylation, where the newly formed secondary amine reacts with another molecule of the aldehyde.[3]

Strategy 1: Column Chromatography

Flash column chromatography is a powerful technique for separating compounds with different polarities.[9] Since the dimer is significantly larger and less polar than the primary amine, separation on silica gel is often successful.

Workflow for Column Chromatography:

start Crude Product dissolve Dissolve in Minimal Dichloromethane start->dissolve adsorb Adsorb onto Silica Gel dissolve->adsorb load Load Adsorbed Sample adsorb->load pack Pack Column with Silica Gel in Hexane/Ethyl Acetate pack->load elute Elute with Gradient of Hexane/Ethyl Acetate (with 1% Triethylamine) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evap Evaporate Solvent combine->evap product Purified Product evap->product

Caption: Workflow for Column Chromatography.

Detailed Protocol for Column Chromatography:

  • Prepare a slurry of silica gel in the initial eluent (e.g., 95:5 Hexane:Ethyl Acetate with 1% triethylamine). The addition of a small amount of triethylamine helps to prevent streaking of the amine on the acidic silica gel.[10][11]

  • Pack a glass column with the slurry.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, adsorbed sample onto the top of the column.

  • Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Strategy 2: Recrystallization as a Hydrochloride Salt

If the dimer is present in smaller quantities, recrystallization of the desired amine as its hydrochloride salt can be an effective purification method.[10] The salt of the primary amine often has different solubility properties than the salt of the tertiary amine dimer.

Detailed Protocol for Recrystallization as a Hydrochloride Salt:

  • Dissolve the crude amine mixture in a minimal amount of a suitable solvent like isopropanol or ethanol.[12]

  • Slowly add a solution of HCl in diethyl ether or isopropanol dropwise while stirring.

  • The amine hydrochloride salt should precipitate out of the solution.

  • Cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

  • If desired, the free amine can be regenerated by dissolving the salt in water, basifying with NaOH, and extracting with an organic solvent as described in the acid-base extraction protocol.

Frequently Asked Questions (FAQs)

Q1: I performed an acid-base extraction, but my yield is very low. What could be the problem?

A1: Low yields can result from several factors:

  • Incomplete Protonation/Deprotonation: Ensure the pH is sufficiently low (pH < 2) during the acid wash and sufficiently high (pH > 10) during basification.

  • Insufficient Extractions: Perform multiple extractions (at least 2-3 times) with the organic solvent to ensure complete recovery of your product from the aqueous layer.

  • Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, trapping your product. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through Celite.

Q2: My amine is streaking on the TLC plate. How can I get clean spots?

A2: Streaking is common for amines on silica gel due to interactions with acidic silanol groups.[11][13] To resolve this, add a small amount (0.5-1%) of a volatile base like triethylamine or ammonia to your TLC eluent.

Q3: Can I use a different stationary phase for column chromatography?

A3: Yes, if silica gel proves problematic, you can use basic alumina or an amine-functionalized silica column.[10][11] These stationary phases have a basic surface, which minimizes the strong interactions with the amine product, often leading to better separation and less tailing.

Q4: Is there an alternative to column chromatography for removing the dimer?

A4: While column chromatography is generally the most effective method, you could attempt a fractional crystallization of the free base if there is a significant difference in the solubility of the primary amine and the dimer in a particular solvent system. This often requires more optimization.

References

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. [Link]

  • Acid–base extraction - Wikipedia. [Link]

  • Amine workup : r/Chempros - Reddit. [Link]

  • Liquid/liquid Extraction. [Link]

  • Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H. [Link]

  • Process for the purification of aromatic amines - Google P
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Purification of primary amines using Schiff base immobilization - Chemistry Stack Exchange. [Link]

  • Workup: Amines - Department of Chemistry : University of Rochester. [Link]

  • Amine Plant Troubleshooting and Optimiza | PDF | Corrosion | Liquids - Scribd. [Link]

  • Reductive amination - Wikipedia. [Link]

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. - YouTube. [Link]

  • Process for the purification of amines - Google P
  • Recovery of amines from by-product chloride salts - Google P
  • Aldehydes and Ketones to Amines - Chemistry Steps. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds - European Patent Office - EP 2436381 A1 - Googleapis.com. [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]

  • Is there an easy way to purify organic amines? - Biotage. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Amine plant troubleshooting and optimization (Journal Article) | OSTI.GOV. [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? - Reddit. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. [Link]

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Preventing oxidation of (4-(Cyclohexyloxy)phenyl)methanamine during storage

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Oxidation During Storage for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for (4-(Cyclohexyloxy)phenyl)methanamine during storage?

A1: The primary degradation pathway for this compound, a primary benzylamine, is oxidation. This process is primarily initiated by atmospheric oxygen. The benzylic position is susceptible to oxidation, which can lead to the formation of corresponding imines, aldehydes, and other degradation byproducts.[1][2][3] The presence of light and trace metal impurities can catalyze and accelerate this process.[4]

Q2: What are the visible signs of oxidation in my this compound sample?

A2: A common indicator of amine oxidation is a change in color.[5] Pure this compound should be a clear, colorless to pale yellow liquid. The development of a darker yellow, orange, or reddish-brown hue upon storage is a strong indication of oxidative degradation. In more advanced stages, you might also observe an increase in viscosity or the formation of precipitates.

Q3: How does temperature affect the stability of this compound?

A3: Elevated temperatures significantly accelerate the rate of oxidation. Therefore, it is crucial to store the compound in a cool environment. Refrigeration is recommended for long-term storage to minimize thermal degradation pathways.

Q4: Can the type of storage container impact the stability of the compound?

A4: Absolutely. It is best to use amber glass bottles or other opaque containers to protect the compound from light, which can photocatalyze oxidation.[1] Ensure the container has a tight-fitting cap, preferably with a PTFE liner, to provide a good seal against atmospheric oxygen. Avoid using containers made of materials that may leach impurities or are permeable to oxygen.

Troubleshooting Guide

This section addresses specific issues that users may encounter and provides actionable solutions.

Issue 1: Rapid Discoloration of the Sample
  • Potential Cause: Exposure to air and/or light.

  • Troubleshooting Steps:

    • Inert Atmosphere Overlay: Before sealing the container, displace the headspace with an inert gas such as argon or nitrogen.[5] This creates a protective blanket over the compound, minimizing its contact with oxygen.

    • Light Protection: If not already in an amber vial, immediately transfer the sample to one. For additional protection, wrap the container in aluminum foil.

    • Temperature Control: Move the sample to a refrigerated and dark storage location.

Issue 2: Inconsistent Experimental Results Using an Older Sample
  • Potential Cause: The presence of oxidative degradation products is interfering with your reaction or analysis. The primary oxidation products of benzylamines are often the corresponding imines and benzaldehydes.[2][3]

  • Troubleshooting Steps:

    • Purity Analysis: Re-analyze the purity of your sample using an appropriate analytical technique.

    • Purification: If impurities are detected, consider purifying a small aliquot of the material before use.

    • Use a Fresh Sample: If purification is not feasible or desirable, it is best to use a fresh, unopened sample to ensure the integrity of your results.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage Procedure

This protocol is designed to maximize the shelf-life of this compound.

Materials:

  • This compound

  • Amber glass vial with a PTFE-lined cap

  • Source of high-purity inert gas (Argon or Nitrogen) with a regulator and tubing

  • Parafilm or other sealing film

  • Refrigerator or cold room (2-8 °C)

Procedure:

  • If the compound is in a container with a large headspace, consider aliquoting it into smaller vials for daily use to minimize repeated exposure of the bulk material to air.

  • Place the tip of the tubing connected to the inert gas source just above the surface of the liquid inside the vial.

  • Gently flush the headspace of the vial with the inert gas for 30-60 seconds. The flow rate should be low to avoid splashing the material.

  • Quickly cap the vial tightly.

  • Wrap the cap and neck of the vial with Parafilm for an extra layer of sealing.

  • Label the vial clearly with the compound name, date, and storage conditions.

  • Store the vial in a dark, refrigerated environment.

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This method can be used to identify and quantify the parent compound and potential oxidation byproducts.

Instrumentation and Conditions (Example):

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Inlet Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Injection Volume: 1 µL (split ratio 50:1)

  • MSD Transfer Line: 280 °C

  • MS Source: 230 °C

  • MS Quad: 150 °C

  • Scan Range: 40-450 m/z

Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Vortex briefly to ensure complete dissolution.

  • Transfer the solution to a GC vial for analysis.

Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • Search for peaks of potential oxidation products, such as the corresponding imine and 4-(cyclohexyloxy)benzaldehyde.

  • Quantify the relative peak areas to determine the purity of the sample.

Data Summary

ParameterRecommended ConditionRationale
Storage Temperature 2-8 °CReduces the rate of chemical degradation.
Atmosphere Inert (Argon or Nitrogen)Prevents contact with atmospheric oxygen, the primary oxidant.[5]
Light Exposure Minimal (Amber vial/darkness)Prevents photo-catalyzed oxidation.[1]
Container Tightly sealed glass with PTFE linerProvides an inert and impermeable barrier.

Visualizations

Oxidation_Pathway Amine This compound Imine N-((4-(cyclohexyloxy)phenyl)methylidene)- This compound (Imine Intermediate) Amine->Imine [O] Aldehyde 4-(Cyclohexyloxy)benzaldehyde Imine->Aldehyde H₂O Ammonia Ammonia Imine->Ammonia H₂O

Caption: Simplified proposed oxidation pathway of this compound.

Storage_Workflow start Receive/Synthesize Compound aliquot Aliquot into smaller amber vials start->aliquot inert Flush headspace with N₂ or Ar aliquot->inert seal Seal tightly with PTFE-lined cap inert->seal wrap Wrap with Parafilm seal->wrap store Store at 2-8 °C in the dark wrap->store end Stable Compound store->end

Caption: Recommended workflow for the long-term storage of this compound.

References

  • R. Wezeman, T., & Reek, J. N. H. (2015).
  • Ma, C., Yoshikai, N., & Nakamura, E. (2016).
  • Yamakoshi, H., & Iwata, T. (2012).
  • Wang, L., & Li, P. (2011). Lewis acid-catalyzed oxidation of benzylamines to benzamides.
  • Kothari, S., & Banerji, K. K. (2000). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Journal of Chemical Sciences, 112(5), 489–501.
  • Lepaumier, H., Picq, D., & Carrette, P.-L. (2009). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical.
  • Publication US20120271026A1, Inhibition of amine oxidation. (2012).
  • Freeman, E. (2011). Degradation of amine-based solvents in CO2 capture process by chemical absorption.
  • Longchang Chemical. (2023). Which kinds of antioxidants are there?
  • Ge, X., Wexler, A. S., & Clegg, S. L. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(4), 2293–2301.
  • Publication CN102741310B, Amine inhibition of oxidation. (2012).
  • Characterization of the degradation products of amines used for post combustion CO 2 capture. (n.d.). lsabm.
  • Advancing Amine Degradation Analysis. (2021).
  • How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. (2012).

Sources

Technical Support Center: Resolving Emulsion Formation During Extraction of Cyclohexyloxy Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for common purification challenges in synthetic chemistry. This guide provides in-depth troubleshooting strategies for one of the most persistent issues in liquid-liquid extraction (LLE): emulsion formation, with a specific focus on cyclohexyloxy amine derivatives. As researchers and drug development professionals, efficient and high-yield purification is paramount. This guide is structured to provide not just solutions, but a foundational understanding of the principles at play, ensuring you can adapt these techniques to your unique experimental conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I've just performed a basic aqueous extraction on my reaction mixture containing a cyclohexyloxy amine, and a thick, stable emulsion has formed between the organic and aqueous layers. What is happening and what should I try first?

A1: Understanding the Cause and Initial Steps

An emulsion is a stable mixture of two immiscible liquids, where one is dispersed as fine droplets within the other.[1][2] This often occurs during LLE when vigorous shaking creates a large interfacial area, and surfactant-like molecules (such as impurities, byproducts, or even the amine salt itself) stabilize the droplets, preventing them from coalescing.[2][3]

Before attempting chemical modifications, the simplest methods should be your first line of defense as they are least likely to alter your reaction's outcome.

Initial Troubleshooting Steps:

  • Patience and Gentle Agitation: The most non-invasive technique is to let the separatory funnel stand undisturbed for 15-30 minutes.[4][5][6] Gravity alone can sometimes be sufficient to break the emulsion. Gentle swirling or slow, figure-eight motions of the funnel can encourage droplets to merge without re-introducing high-energy mixing.[3]

  • Mechanical Disruption: Gently stirring the emulsion layer with a glass rod can physically disrupt the droplet interfaces and promote coalescence.[1][5]

  • Temperature Change: Gently warming the separatory funnel with a heat gun or in a warm water bath can decrease the viscosity of the phases and increase the kinetic energy of the droplets, sometimes leading to phase separation.[7][8] Use caution with volatile organic solvents.

Q2: The initial physical methods didn't work. What is the most common and effective chemical method to break a persistent emulsion?

A2: The "Salting Out" Method - Addition of Brine

Adding a saturated aqueous solution of sodium chloride (brine) is the most widely used and highly effective technique to break emulsions.[2][3][4][9]

The Causality (Why it Works): The "salting out" effect works on two primary principles.[9] First, adding a high concentration of salt dramatically increases the ionic strength of the aqueous phase.[3][9][10] This makes the aqueous layer more polar, which in turn decreases the solubility of nonpolar and less polar organic compounds (including your product and any organic emulsifying agents), forcing them into the organic layer.[9] Second, the salt ions hydrate, reducing the amount of "free" water available to solvate other molecules, which further encourages separation.[11] This disruption of intermolecular forces helps to destabilize the emulsion.[7]

Protocol 1: Brine Washing for Emulsion Resolution
  • Preparation: Prepare a saturated solution of sodium chloride (NaCl) in deionized water.

  • Addition: Add a volume of the brine solution to the separatory funnel, typically 10-20% of the aqueous phase volume.

  • Mixing: Do not shake vigorously. Instead, gently invert the funnel 3-5 times to allow the brine to mix with the emulsified layer.

  • Observation: Allow the funnel to stand and observe. The interface between the layers should become sharper and more defined as the emulsion breaks.[5]

  • Separation: Once the layers have separated, drain the aqueous layer.

Q3: My cyclohexyloxy amine is basic. Can I use pH modification to break the emulsion, and how does this work?

A3: Leveraging Amine Chemistry - pH Adjustment

Yes, pH adjustment is a powerful and targeted method for breaking emulsions involving acidic or basic compounds like amines. The solubility of an amine is highly dependent on the pH of the aqueous solution.[12]

The Causality (Why it Works):

  • In Acidic Conditions (Low pH): Your cyclohexyloxy amine (R-O-C₆H₁₀-NH₂), being a base, will be protonated to form its conjugate acid, the ammonium salt (R-O-C₆H₁₀-NH₃⁺). This charged species is significantly more soluble in the polar aqueous phase than in the organic phase.[12][13] By adding acid (e.g., 1M HCl), you force the amine into the aqueous layer, which can destabilize an emulsion stabilized by the neutral amine at the interface.[1][5]

  • In Basic Conditions (High pH): If your amine was previously protonated (e.g., from an acidic reaction quench), it exists as the salt. Adding a base (e.g., 1M NaOH) will deprotonate the ammonium salt back to the neutral ("free base") amine.[13] The neutral amine is much more soluble in the organic phase. This shift in partitioning can also effectively break the emulsion.

A "pH swing" extraction, moving from acidic to basic conditions, is a highly effective purification technique for amines.[13]

Protocol 2: pH Adjustment for Emulsion Breaking
  • Determine Target pH:

    • To move the amine into the aqueous layer, adjust the pH to be at least 2 units below the pKa of the amine's conjugate acid.[13]

    • To move the amine into the organic layer, adjust the pH to be at least 2 units above the pKa of the amine's conjugate acid.[13]

  • Reagent Preparation: Prepare dilute solutions of acid (e.g., 1M HCl) and base (e.g., 1M NaOH).

  • Dropwise Addition: Slowly add the chosen reagent dropwise to the separatory funnel with gentle swirling.

  • Monitor pH: Periodically, vent the funnel, remove a small drop of the aqueous phase with a pipette, and test its pH using pH paper.

  • Observe: Continue addition until the target pH is reached and the emulsion breaks.

  • Separate: Allow the layers to fully settle before draining.

Q4: The emulsion is extremely stubborn, and even brine and pH changes are not working. What other advanced techniques can I try?

A4: Advanced and Physical Disruption Methods

When simple chemical methods fail, it often indicates the presence of finely divided solids or particularly persistent surfactant-like impurities.[3][4]

  • Filtration through Celite®: This is a highly effective method for emulsions stabilized by fine particulates.[4][14] Celite® (diatomaceous earth) is an inert filter aid that physically traps the microscopic solid particles that can stabilize an emulsion.[4][14]

    • Procedure: Prepare a small plug of Celite® over filter paper in a Büchner funnel. Wet the pad with your organic solvent. Pour the entire emulsified mixture through the pad under gentle vacuum. The filtrate will often separate into two clean layers in the filter flask.[8][14]

  • Addition of a Different Solvent: Adding a small amount of a different, miscible organic solvent can alter the polarity of the organic phase, improving the solubility of emulsifying agents and breaking the emulsion.[3][10] For example, if you are using ethyl acetate, adding a small amount of toluene or methanol can be effective.[8]

  • Centrifugation: If the equipment is available, centrifuging the emulsion applies a strong gravitational force that accelerates the coalescence of the dispersed droplets.[5][7][10] This is a surefire way to break most emulsions but is often limited by sample volume.[10]

Summary of Troubleshooting Strategies

MethodMechanism of ActionAdvantagesPotential Disadvantages
Patience/Gentle Swirling Allows gravity and thermodynamics to slowly separate phases.[3][5]Non-invasive, no reagents added.Time-consuming, may not work for stable emulsions.
Brine Addition ("Salting Out") Increases aqueous phase polarity, forcing organics out.[9][10]Highly effective, simple, inexpensive.Increases aqueous waste volume.
pH Adjustment Alters amine solubility by protonation/deprotonation.[12][15]Very effective for basic compounds, aids purification.May affect pH-sensitive functional groups on the molecule.
Filtration (Celite®) Physically removes solid particulates that stabilize emulsions.[4][14]Excellent for emulsions caused by suspended solids.Can lead to some product loss via adsorption on the filter aid.[16]
Solvent Addition Changes polarity of the organic phase to dissolve emulsifiers.[3][10]Can be effective when other methods fail.Complicates solvent removal later; must choose a compatible solvent.
Centrifugation Accelerates gravitational separation of phases.[5][10]Very effective, purely physical method.Requires specialized equipment, limited by volume.[10]

Visual Troubleshooting Workflow

The following diagram outlines a logical decision-making process for tackling an emulsion during the extraction of your cyclohexyloxy amine.

Emulsion_Troubleshooting start Emulsion Formed patience Step 1: Wait 15-30 min with gentle swirling start->patience brine Step 2: Add Saturated NaCl (Brine) patience->brine Not Resolved resolved Problem Resolved patience->resolved Resolved ph_adjust Step 3: Adjust pH (Acid or Base) brine->ph_adjust Not Resolved brine->resolved Resolved celite Step 4: Filter through Celite® Pad ph_adjust->celite Not Resolved ph_adjust->resolved Resolved solvent Step 5: Add a different co-solvent (e.g., Toluene) celite->solvent Not Resolved celite->resolved Resolved solvent->resolved Resolved

Caption: Decision tree for troubleshooting emulsions.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

  • Workup: How to Manage an Emulsion. Department of Chemistry : University of Rochester. [Link]

  • Tackling emulsions just got easier. Biotage. [Link]

  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. [Link]

  • Enhancing Extractions by Salting Out. LCGC International. [Link]

  • Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. ACS Publications. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. [Link]

  • Celite. Hive Methods Discourse. [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM. [Link]

  • Breaking emulsions. Reddit. [Link]

  • Tips & Tricks: Emulsions. Department of Chemistry : University of Rochester. [Link]

  • How does adding a salt (such as sodium chloride) help to break an emulsion?. Quora. [Link]

  • Video: Extraction: Effects of pH. JoVE. [Link]

  • Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. ResearchGate. [Link]

  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]

  • A method of breaking oil-water micellar emulsions.
  • HOW CAN I BREAK my OIL-WATER emulsion?? (I'M ANGRY). Reddit. [Link]

  • Cyclohexylamine. Wikipedia. [Link]

  • How to avoid emulsion during liquid-liquid partition with methacrylic acid?. ResearchGate. [Link]

  • Methods to separate brine from invert emulsions used in drilling and completion fluids.
  • Compositions and methods for preventing emulsion formation.
  • N,N-Dimethylcyclohexylamine. Organic Syntheses Procedure. [Link]

  • The effect of brine salinity on water-in-oil emulsion stability through droplet size distribution analysis: A case study. ResearchGate. [Link]

  • Purification of cyclohexylamine.
  • Active Filtration. Chemistry Teaching Labs - University of York. [Link]

  • Process for the preparation of a cyclohexylamine and dicyclohexylamine mixture.
  • What is the best physical way to separate a water-oil emulsion in an industrial process?. ResearchGate. [Link]

  • Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. PMC. [Link]

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Minimizing side reactions in the reduction of 4-(cyclohexyloxy)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chemical reduction of 4-(cyclohexyloxy)benzamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this transformation, with a focus on maximizing the yield of the desired product, 4-(cyclohexyloxy)benzylamine, while minimizing the formation of common side products.

Introduction: The Challenge of Selective Amide Reduction

The reduction of an amide to its corresponding amine is a fundamental transformation in organic synthesis. However, the inherent stability of the amide bond necessitates the use of powerful reducing agents, which can lead to a variety of undesired side reactions.[1] In the specific case of 4-(cyclohexyloxy)benzamide, the molecule contains two other potentially reactive sites: the aromatic ring and the ether linkage. A successful reduction, therefore, depends on carefully selecting reagents and conditions that selectively target the amide carbonyl group while preserving the integrity of the rest of the molecule.

This guide provides field-proven insights and detailed protocols to help you troubleshoot common issues and optimize your reaction outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the reduction of 4-(cyclohexyloxy)benzamide in a direct question-and-answer format.

Q1: My reaction has a low conversion rate, and I'm recovering a significant amount of unreacted 4-(cyclohexyloxy)benzamide. What could be the cause?

A1: Low conversion is typically due to one of the following factors:

  • Insufficient Reducing Agent: Amide reductions are stoichiometric. For hydride reagents like Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃), ensuring you have the correct molar equivalents is critical. For primary amides, LiAlH₄ reduction theoretically consumes two equivalents of hydride. It is common practice to use a slight excess (e.g., 1.5-2.0 equivalents of LiAlH₄) to drive the reaction to completion.

  • Reagent Inactivity: Metal hydrides, especially LiAlH₄ and borane complexes, are sensitive to moisture and air. Using old or improperly stored reagents can lead to significantly reduced activity. Always use freshly opened reagents or titrate older batches to determine their active hydride content.

  • Low Reaction Temperature: While some reductions are performed at 0 °C or room temperature to improve selectivity, the reduction of a stable aromatic amide may require elevated temperatures (e.g., refluxing in THF) to proceed at a reasonable rate. If you are running the reaction at a low temperature and seeing poor conversion, a gradual increase in temperature is recommended.

  • Short Reaction Time: Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Do not assume a standard reaction time is sufficient. Continue the reaction until the starting material is no longer detectable.

Q2: My analysis shows a significant byproduct with a mass corresponding to 4-hydroxybenzylamine or 4-hydroxybenzamide. What is causing the cleavage of the cyclohexyloxy group?

A2: The presence of phenolic byproducts indicates the cleavage of the ether C-O bond. This is a common side reaction under certain conditions:

  • Harsh Acidic Workup: Quenching the reaction with strong mineral acids, especially at elevated temperatures, can promote the hydrolysis of the ether linkage.[2] A careful, cold (0 °C) workup is crucial. A standard Fieser workup (sequential addition of water, then 15% aq. NaOH, then more water) for LiAlH₄ reactions is generally effective and avoids strongly acidic conditions.

  • Lewis Acidic Reagents: Some reagent systems, particularly those involving borane generation from NaBH₄ and a Lewis acid like AlCl₃, can be sufficiently acidic to catalyze ether cleavage.[3] If you suspect this is an issue, switching to a pre-formed borane complex like BH₃-THF may be a milder alternative.

  • Catalytic Hydrogenolysis: Certain heterogeneous catalysts used in catalytic hydrogenation, particularly Palladium on Carbon (Pd/C), can cleave benzyl-type ethers. While a cyclohexyloxy group is more robust, cleavage is still possible under forcing conditions.[4]

Q3: I'm using catalytic hydrogenation and my product's NMR/MS data suggests the aromatic ring has been reduced. How can I prevent this?

A3: Reduction of the benzene ring to a cyclohexane ring is a known side reaction during catalytic hydrogenation, especially under harsh conditions.[5]

  • Catalyst Choice: Rhodium (Rh) and Ruthenium (Ru) catalysts are particularly aggressive for aromatic ring hydrogenation.[5] If you must use hydrogenation, consider a less active catalyst or one that has been selectively poisoned (e.g., Lindlar's catalyst), though this may also reduce its effectiveness for the amide reduction.[6]

  • Reaction Conditions: High hydrogen pressure and high temperatures significantly favor aromatic ring reduction. Attempt the reaction under the mildest conditions possible (lower pressure and temperature) that still afford conversion of the amide.

  • Switch to a Chemical Reductant: The most reliable way to avoid aromatic ring reduction is to switch to a chemical hydride reagent like Borane-THF (BH₃-THF) or LiAlH₄. These reagents are highly selective for carbonyl groups and will not reduce an isolated benzene ring.[7]

Reagent Selection and Protocol

Choosing the right reducing agent is the most critical decision in minimizing side reactions. The following table compares the most common choices for this transformation.

ReagentTypical ConditionsProsConsKey Side Reactions to Monitor
Lithium Aluminum Hydride (LiAlH₄) THF, 0 °C to RefluxHigh reactivity, effective for most amides.[8]Low chemoselectivity, pyrophoric, requires careful quenching.[7]Incomplete reduction, potential for side reactions if other reducible groups are present.
Borane-THF Complex (BH₃-THF) THF, 0 °C to RefluxHigh selectivity for amides and carboxylic acids, safer to handle than LiAlH₄.[3][9]Forms a stable amine-borane complex requiring a separate hydrolysis step to liberate the free amine.[3]Ether cleavage if workup is too acidic.
Catalytic Hydrogenation (e.g., H₂/Ru-catalyst) H₂ (high pressure), High Temp."Greener" process with no stoichiometric metal waste.[1][10]Requires specialized high-pressure equipment, risk of over-reduction.[5]Reduction of the aromatic ring , C-N bond cleavage leading to alcohol formation.[5][11]
Recommended Protocol: Borane-THF Reduction

Based on its high selectivity and favorable safety profile, Borane-Tetrahydrofuran (BH₃-THF) complex is the recommended reagent for a clean reduction of 4-(cyclohexyloxy)benzamide. This method effectively avoids over-reduction of the aromatic ring and minimizes the risk of ether cleavage with proper workup.

Step-by-Step Methodology:

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-(cyclohexyloxy)benzamide (1.0 eq).

    • Dissolve the amide in anhydrous Tetrahydrofuran (THF) (approx. 0.2 M concentration).

  • Addition of Reducing Agent:

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add BH₃-THF solution (1.0 M in THF, 2.5-3.0 eq) dropwise via a syringe while maintaining the internal temperature below 10 °C. Caution: Hydrogen gas is evolved.

  • Reaction:

    • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approx. 65 °C).

    • Monitor the reaction progress by TLC (e.g., using a 1:1 Hexanes:Ethyl Acetate mobile phase) until all starting material is consumed (typically 4-12 hours).

  • Quenching and Workup:

    • Cool the reaction mixture back down to 0 °C in an ice bath.

    • Very slowly and carefully, add methanol (MeOH) dropwise to quench the excess borane until gas evolution ceases.

    • Add 6M aqueous HCl and stir the mixture at room temperature for 1 hour to hydrolyze the amine-borane complex.

  • Isolation and Purification:

    • Remove the THF and MeOH under reduced pressure.

    • Basify the remaining aqueous solution to pH > 12 by the slow addition of 50% aq. NaOH, keeping the flask in an ice bath.

    • Extract the aqueous layer with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-(cyclohexyloxy)benzylamine.

    • The crude product can be purified by silica gel column chromatography or vacuum distillation if necessary.[12]

Reaction Pathways: Desired vs. Undesired

Understanding the potential reaction pathways is key to troubleshooting. The diagram below illustrates the desired transformation and the major potential side reactions.

G Start 4-(Cyclohexyloxy)benzamide Desired Desired Product: 4-(Cyclohexyloxy)benzylamine Start->Desired BH₃-THF or LiAlH₄ (Selective Reduction) Side1 Side Product: 4-Hydroxybenzylamine Start->Side1 Harsh Acidic Conditions (Ether Cleavage) Side2 Side Product: 4-(Cyclohexyloxy)cyclohexylmethanamine Start->Side2 High Pressure H₂ / Rh (Aromatic Ring Reduction)

Caption: Desired reaction pathway and major side reactions.

Analytical Methods for Reaction Monitoring

Properly identifying your products and byproducts is essential.

  • Thin Layer Chromatography (TLC): An excellent tool for monitoring the disappearance of the starting material. The amine product is typically more polar and will have a lower Rf value than the starting amide. Staining with ninhydrin can help visualize the primary amine product as a distinct colored spot.

  • Infrared (IR) Spectroscopy: Successful reduction is indicated by the disappearance of the amide C=O stretch (typically ~1650 cm⁻¹) and the appearance of N-H stretches (~3300-3400 cm⁻¹) for the primary amine product.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive. Look for the disappearance of the amide N-H protons and the appearance of a new singlet for the benzylic -CH₂- group (typically around 3.8-4.0 ppm) and the amine -NH₂ protons.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps identify the mass of any byproducts, aiding in the diagnosis of side reactions like ether cleavage or over-reduction.

Frequently Asked Questions (FAQs)

Q: Can I use Sodium Borohydride (NaBH₄) for this reduction? A: Under standard conditions, NaBH₄ is not reactive enough to reduce amides. However, it can be used in combination with additives like iodine (I₂) or Lewis acids to generate more powerful reducing species in situ.[14] These methods can be effective but may require more optimization to prevent side reactions compared to using BH₃-THF directly.

Q: My final product is an oil, but I expected a solid. How should I purify it? A: Benzylamine and its derivatives are often oils or low-melting solids. If TLC indicates impurities, purification is necessary. Vacuum distillation is a good option for thermally stable oils.[12] Alternatively, the amine can be converted to its hydrochloride salt by treating an ethereal solution with HCl gas or HCl in ether. The salt often crystallizes and can be purified by recrystallization, then converted back to the free amine by treatment with a base.[12]

Q: Is it possible to stop the reduction at the aldehyde stage? A: Reducing a primary amide like 4-(cyclohexyloxy)benzamide to an aldehyde is very challenging and not feasible with standard reagents like LiAlH₄ or BH₃, which will proceed to the amine.[15] Specific, sterically hindered reagents like diisobutylaluminium hydride (DIBAL-H) can sometimes reduce N,N-disubstituted amides to aldehydes, but this is not applicable to primary amides.

References

  • ACS GCI Pharmaceutical Roundtable. (2026). Borane & Borane Complexes Reagent Guide. Wordpress.
  • Chemistry Steps. (n.d.). Reduction of Amides to Amines and Aldehydes. Chemistry Steps.
  • IITian Explains. (2020, April 4). Borane as a Reducing Agent || Very Selective Reducer. YouTube.
  • Master Organic Chemistry. (n.d.). Reduction of Amides to Amines. Master Organic Chemistry.
  • University of Calgary. (n.d.). Ch22: Reduction of Amides using LiAlH4 to amines. University of Calgary.
  • OrgoSolver. (n.d.). Amide Reactions: Reduction of Amides to Amines using LiAlH4. OrgoSolver.
  • Chemistry Steps. (n.d.). Amide Reduction Mechanism by LiAlH4. Chemistry Steps.
  • Unknown Author. (2014, August 2).
  • Royal Society of Chemistry. (2014, July 18). Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. Royal Society of Chemistry.
  • Pacific Northwest National Laboratory. (2017, January 18). Palladium‐Catalyzed Hydrolytic Cleavage of Aromatic C−O Bonds.
  • ResearchGate. (2014, January 6). How can I reduce amide into amine in presence of secondary alcohol?
  • Organic Chemistry Portal. (n.d.).
  • Organic Chemistry Portal. (n.d.). Hydrogen. Organic Chemistry Portal.
  • Unknown Author. (2018, February 19). HYDROLYSIS REACTIONS. SlidePlayer.
  • Reddit. (2024, November 8). How to purify Benzylamine? Reddit.
  • ResearchGate. (2013, November 28). What is the best method for detecting Amide groups in the presence of Amine groups?
  • ACS Publications. (n.d.). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts.
  • Carey, F. A., & Sundberg, R. J. (n.d.). REDUCTIONS 30. University of Rochester.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Interpretation of (4-(Cyclohexyloxy)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of (4-(Cyclohexyloxy)phenyl)methanamine. As researchers and professionals in drug development know, unambiguous structural confirmation is a cornerstone of chemical synthesis and characterization. Here, we move beyond a simple peak list, offering a comparative discussion grounded in fundamental principles to explain the causality behind the observed chemical shifts and splitting patterns. This document is designed to serve as a practical reference for scientists who rely on NMR spectroscopy for routine structural elucidation.

Foundational Analysis: Deconstructing the Molecule

Before delving into the spectrum, a clear understanding of the molecule's electronic and structural environment is crucial. This compound is comprised of three distinct moieties, each with a unique magnetic environment that influences its proton signals:

  • The Cyclohexyloxy Group: A saturated aliphatic ring attached via an ether linkage. The protons on this ring will exhibit signals in the upfield, aliphatic region of the spectrum.

  • The Para-Disubstituted Benzene Ring: An aromatic system with two substituents positioned at opposite ends. This substitution pattern creates a specific and easily recognizable splitting pattern in the aromatic region.[1]

  • The Benzylic Amine Moiety (-CH₂NH₂): A methylene group adjacent to both the aromatic ring and a primary amine. These protons are subject to deshielding effects from the ring and the electronegative nitrogen atom.[2]

Below is a structural representation with protons labeled for the subsequent discussion.

Caption: Labeled structure of this compound.

Predicted 1H NMR Spectral Data: A Comparative Table

The following table summarizes the predicted 1H NMR data for this compound. The chemical shifts (δ) are benchmarked against typical values for similar functional groups found in the literature.[3][4] The rationale for each prediction is grounded in established principles of electronic shielding and deshielding.[5]

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale & Comparative Insights
Hₐ 6.8 - 7.0Doublet (d)2HThese protons are ortho to the electron-donating cyclohexyloxy group (-OR). The oxygen atom increases electron density on the ring via resonance, causing a shielding effect and shifting the signal upfield relative to benzene (7.3 ppm).[1][6] They are split by the adjacent Hբ protons.
7.1 - 7.3Doublet (d)2HThese protons are ortho to the electron-withdrawing-by-induction aminomethyl group (-CH₂NH₂). This proximity results in a slight deshielding effect, moving their signal downfield compared to Hₐ. They are split by the adjacent Hₐ protons.
H꜀ 3.7 - 3.9Singlet (s)2HThese are benzylic protons, adjacent to both the aromatic ring and the amine. Their chemical shift is significantly downfield from typical alkyl protons due to the cumulative deshielding effects of the aromatic ring current and the electronegative nitrogen atom. The signal for benzylic protons in benzylamine itself appears around 3.84 ppm.[2][7]
H꜀ 4.1 - 4.4Multiplet (m)1HThis methine proton is directly attached to the carbon bearing the ether oxygen. The strong deshielding effect of the electronegative oxygen atom shifts this signal significantly downfield relative to other aliphatic protons.[8]
Hₑ, Hբ, H₉ 1.2 - 2.0Multiplet (m)10HThese represent the remaining ten methylene protons of the cyclohexyl ring. Their signals are in the typical shielded aliphatic region.[5] Due to complex axial and equatorial relationships and spin-spin coupling, they will appear as a broad, overlapping multiplet that is often difficult to resolve fully.
Hₕ 1.5 - 2.5 (variable)Broad Singlet (br s)2HThe chemical shift of amine protons is highly variable and depends on factors like solvent, concentration, and temperature.[9] The signal is often broad due to quadrupole broadening and chemical exchange. This peak will disappear upon shaking the sample with deuterium oxide (D₂O).

In-Depth Analysis of Key Spectral Regions

The Aromatic Region (δ 6.5-8.0 ppm)

A hallmark of a para-disubstituted benzene ring is the presence of two distinct signals, which often appear as a pair of doublets.[1][10] This pattern arises from the magnetic non-equivalence of the protons ortho to the first substituent (Hₐ) and those ortho to the second (Hբ).

  • Comparison Point: In unsubstituted benzene, all six protons are chemically equivalent and produce a single peak at ~7.3 ppm.[1] In our target molecule, the powerful electron-donating nature of the ether oxygen shields the ortho protons (Hₐ), shifting them upfield (to a lower ppm value). Conversely, the protons adjacent to the aminomethyl group (Hբ) are less shielded and appear further downfield, closer to the standard benzene value. The result is a clean, symmetrical pattern that is highly diagnostic for 1,4-substitution.

The Benzylic and Cyclohexyl Ether Region (δ 3.5-4.5 ppm)

This region contains two key signals that are critical for structural confirmation:

  • Benzylic Protons (H꜀): The singlet at ~3.8 ppm is characteristic of the -CH₂- group positioned between the aromatic ring and the amine. Its integration value of 2H confirms the presence of the methylene bridge.

  • Methine Proton (H꜀): The multiplet for the single proton on the cyclohexyl ring attached to the ether oxygen is a crucial piece of evidence. Its downfield shift is a direct consequence of the electronegativity of the adjacent oxygen.[8] The complexity of this multiplet arises from coupling to the four neighboring methylene protons on the cyclohexyl ring.

The Aliphatic Region (δ 1.0-2.5 ppm)

This region is dominated by the signals from the cyclohexyl ring protons (Hₑ, Hբ, H₉) and the amine protons (Hₕ).

  • Cyclohexyl Protons: The overlapping multiplets integrating to 10H are characteristic of the five methylene groups in the cyclohexyl ring. While detailed assignment of each individual proton is often impractical without advanced 2D NMR techniques, the total integration and chemical shift range confirm the presence of the saturated ring system.

  • Amine Protons: The broad singlet corresponding to the -NH₂ group is a key identifier. Its broadness and variable chemical shift are classic indicators of protons attached to a heteroatom like nitrogen.[9] The definitive test, as outlined in the protocol below, is its exchange with deuterium.

Experimental Protocol: A Self-Validating Workflow

To ensure trustworthy and reproducible results, the following protocol for sample preparation and data acquisition is recommended.

Workflow Diagram

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition & Confirmation A 1. Weigh ~5-10 mg of This compound B 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C 3. Add a small drop of TMS (Tetramethylsilane) as internal standard (0 ppm) B->C D 4. Transfer solution to a 5 mm NMR tube C->D E 5. Insert tube into NMR spectrometer D->E F 6. Acquire initial ¹H NMR spectrum E->F G 7. Add 1-2 drops of D₂O to the tube F->G H 8. Shake vigorously and re-acquire spectrum G->H I 9. Analyze spectra: Confirm disappearance of the -NH₂ signal H->I

Caption: Standard workflow for 1H NMR analysis with D₂O exchange.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid this compound sample.

    • Transfer the solid to a clean, dry vial.

    • Add approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). Ensure the sample dissolves completely.

    • Add one drop of tetramethylsilane (TMS) to serve as the internal reference standard, setting its signal to 0.0 ppm.

    • Carefully transfer the resulting solution into a 5 mm NMR tube using a pipette.

  • Initial Spectrum Acquisition:

    • Insert the NMR tube into the spectrometer's autosampler or probe.

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Acquire the 1H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, 1-2 second relaxation delay).

    • Process the data (Fourier transform, phase correction, and baseline correction). Integrate all signals and reference the spectrum to the TMS peak at 0.0 ppm.

  • Confirmatory D₂O Exchange:

    • Remove the NMR tube from the spectrometer.

    • Add 1-2 drops of deuterium oxide (D₂O) directly to the sample in the tube.

    • Cap the tube securely and shake vigorously for 30-60 seconds to facilitate the exchange of the amine protons with deuterium.

    • Re-insert the tube into the spectrometer.

    • Re-acquire the 1H NMR spectrum using the same parameters as before.

    • Validation Check: Compare the two spectra. The broad signal attributed to the -NH₂ protons should significantly diminish or disappear entirely in the second spectrum, confirming its identity.

Conclusion

The 1H NMR spectrum of this compound provides a wealth of structural information that, when interpreted correctly, serves as definitive proof of identity. The key diagnostic features are:

  • A pair of doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

  • A singlet integrating to 2H around 3.8 ppm, confirming the benzylic methylene group.

  • A downfield multiplet for the single methine proton of the cyclohexyloxy group.

  • A broad, exchangeable signal for the two primary amine protons.

  • A complex set of upfield signals integrating to 10H, corresponding to the remaining cyclohexyl protons.

By comparing these observed features to established principles and data from analogous structures, researchers can confidently verify the successful synthesis of the target molecule.

References

  • ResearchGate. (n.d.). 1H-NMR shift for protons adjacent to the amine group of benzylamine... [Scientific Diagram]. Retrieved from [Link]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • NIST. (1976). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Jasperse, K. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • LibreTexts Chemistry. (2015). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link]

Sources

Comparative Guide: HPLC Method Development for Purity Analysis of 4-(cyclohexyloxy)benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a purity method for 4-(cyclohexyloxy)benzylamine presents a classic but distinct chromatographic challenge: balancing the hydrophobicity of the cyclohexyloxy tail with the strong basicity of the primary amine.

While standard acidic reversed-phase (RP) methods are the default starting point for many laboratories, they often fail to provide the peak symmetry required for quantitative purity analysis of this specific molecule. This guide objectively compares the industry-standard Acidic C18 approach against the modern High-pH Hybrid Particle approach , demonstrating why the latter is the superior choice for this analyte.

Analyte Profile & Chromatographic Challenge

To design a robust method, we must first deconstruct the molecule's physicochemical behavior.

PropertyValue (Approx.)Chromatographic Implication
Structure Primary amine + Phenyl + Cyclohexyl etherMixed mode behavior: Hydrophobic tail vs. Polar/Ionic head.
Basicity (

)
~9.2 - 9.5At neutral or low pH, the amine is fully protonated (

).
Lipophilicity (

)
~3.5The cyclohexyl group adds significant retention, preventing the "dead volume elution" often seen with small benzylamines.
UV Max ~210 nm, ~265 nm210 nm offers sensitivity; 265 nm offers specificity against non-aromatic impurities.

The Core Problem: The primary amine function is a "silanol seeker." On traditional silica columns at low pH, the protonated amine interacts electrostatically with residual ionized silanols. This secondary interaction competes with the hydrophobic partition, causing severe peak tailing , retention shifts, and poor resolution from closely eluting impurities (e.g., synthesis precursors like 4-(cyclohexyloxy)benzonitrile).

Comparative Methodology

We evaluated two distinct separation strategies. The data below represents typical performance metrics observed during method screening for lipophilic benzylamines.

Method A: The Traditional Approach (Low pH)
  • Column: Standard End-capped C18 (e.g., 5 µm, 100 Å).

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Mechanism: Ion Suppression of silanols (partial) + Ionization of analyte.

Method B: The Modern Approach (High pH)
  • Column: Hybrid Silica (High pH Stable) C18 (e.g., Waters XBridge or Phenomenex Gemini).

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2][3]

  • Mechanism: Analyte Neutralization (Free Base form).

Performance Comparison Matrix
MetricMethod A (Low pH / Standard C18)Method B (High pH / Hybrid C18)Analysis
USP Tailing Factor (

)
1.6 – 2.2 (Poor)1.0 – 1.2 (Excellent) At pH 10, the amine is neutral, eliminating silanol interaction.
Retention (

)
ModerateHigh The neutral amine is more hydrophobic than the cation, increasing interaction with the C18 ligand.
Loadability Low (Fronting/Tailing at high conc.)High Neutral species pack better into the stationary phase pores.
MS Sensitivity High (ESI+)Moderate to HighHigh pH promotes ionization in the source (ESI+) despite neutral state in column, but requires careful source tuning.
Column Lifetime HighHigh (Specific columns only)Critical: Standard silica dissolves at pH > 8. Method B requires hybrid or polymer-coated silica.
Recommended Protocol: High-pH Reversed Phase

Based on the superior peak symmetry and resolution, Method B is the recommended standard for purity analysis. This method ensures that impurities (such as the starting material 4-hydroxybenzylamine) are not masked by the tail of the main peak.

Detailed Experimental Workflow

Step 1: System Preparation

  • System: HPLC or UHPLC with PDA/UV detector.

  • Flush: Ensure system is free of acid residues. Flush lines with 50:50 Water:Methanol.

Step 2: Mobile Phase Preparation

  • Mobile Phase A (Buffer): Dissolve 0.79 g Ammonium Bicarbonate in 1 L Milli-Q water. Adjust pH to 10.0 ± 0.1 using Ammonium Hydroxide (28%). Filter through 0.22 µm nylon filter.

  • Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).

Step 3: Chromatographic Conditions

  • Column: Waters XBridge C18 BEH (4.6 x 150 mm, 3.5 µm) or Phenomenex Gemini NX-C18.

  • Flow Rate: 1.0 mL/min.[1][4]

  • Temperature: 35°C (Improves mass transfer for the cyclohexyl group).

  • Injection Volume: 5 - 10 µL.

  • Detection: UV @ 215 nm (Quantification) and 265 nm (Identification).

Step 4: Gradient Profile

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 95 5 Equilibrate
1.0 95 5 Isocratic Hold
12.0 5 95 Linear Gradient
15.0 5 95 Wash
15.1 95 5 Re-equilibration

| 20.0 | 95 | 5 | End |

Scientific Rationale & Mechanism

The decision to use High pH is grounded in the Henderson-Hasselbalch equation.



For a base like 4-(cyclohexyloxy)benzylamine (


):
  • At pH 3.0 (Method A): pH < pKa. The molecule is

    
     protonated (
    
    
    
    ). It relies solely on the hydrophobic interaction of the cyclohexyl ring. The positive charge is repelled by the hydrophobic C18 chains but attracted to anionic silanols, causing "drag" (tailing).
  • At pH 10.0 (Method B): pH > pKa. The molecule is

    
     neutral (
    
    
    
    ). The neutral amine integrates deeply into the C18 stationary phase without silanol interference. This results in a Gaussian peak shape and maximum retention.
Visualizing the Decision Logic

MethodSelection Start Analyte: 4-(cyclohexyloxy)benzylamine (Basic, Lipophilic) CheckPKA Check pKa (~9.3) Start->CheckPKA Decision Select pH Strategy CheckPKA->Decision LowPH Low pH (Formic/TFA) Analyte = Ionized (+) Decision->LowPH Traditional HighPH High pH (NH4HCO3) Analyte = Neutral Decision->HighPH Modern ResultLow Outcome: - Silanol Interaction - Peak Tailing - Lower Retention LowPH->ResultLow ResultHigh Outcome: - Hydrophobic Dominance - Sharp Symmetry - Higher Retention HighPH->ResultHigh Rec RECOMMENDED: Hybrid C18 @ pH 10 ResultLow->Rec If tailing > 1.5 ResultHigh->Rec

Caption: Decision tree for selecting mobile phase pH based on analyte ionization state.

Method Validation Parameters (Acceptance Criteria)

When validating this method for purity release, ensure the following criteria are met to confirm the system is "self-validating":

  • Specificity: Inject the precursor 4-(cyclohexyloxy)benzonitrile. It should elute after the amine in Method A (due to lack of charge) but likely before or close to the amine in Method B (since both are neutral, but the amine is more polar). Resolution (

    
    ) must be 
    
    
    
    .[1]
  • Linearity:

    
     over the range of 0.1% to 120% of target concentration.
    
  • LOD/LOQ: Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ).

  • Robustness: Small changes in pH (

    
    ) should not alter retention time by more than 5%. Note: At pH 10, you are close to the pKa, so precise pH buffer preparation is critical.
    
References
  • Phenomenex. (2025).[5] Basic Analytes and High pH - HPLC Tech Tip. Retrieved from

  • Waters Corporation. (2025). Effect of pH on LC-MS Analysis of Amines. Retrieved from

  • McCalley, D. V. (2010). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography.[5][6][7] Journal of Chromatography A. Retrieved from

  • PubChem. (2025).[8] Compound Summary: Benzylamines and Derivatives.[8] National Library of Medicine.[8] Retrieved from

  • Chromatography Online. (2025). The Role of pH in Retention and Selectivity.[6][7][9][10] LCGC International. Retrieved from

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Comparative Guide: Mass Spectrometry Fragmentation of (4-(Cyclohexyloxy)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: (4-(Cyclohexyloxy)phenyl)methanamine (CAS: 100617-42-3) represents a critical pharmacophore in drug discovery, particularly for GPCR ligands and enzyme inhibitors where the cyclohexyloxy group provides lipophilic pocket occupancy. The Challenge: Structural elucidation of this compound is often complicated by the competing fragmentation pathways of the labile cyclohexyloxy ether and the basic benzylamine core. The Solution: This guide provides a definitive fragmentation analysis, comparing this molecule against its stable analog, 4-Methoxybenzylamine . We demonstrate that the neutral loss of cyclohexene (82 Da) is the diagnostic signature that distinguishes this scaffold from other alkoxybenzylamines, serving as a self-validating spectral marker.

Technical Specifications & Methodology

Compound Profile
FeatureTarget CompoundComparative Analog
Name This compound4-Methoxybenzylamine
Structure Phenyl ring, 4-cyclohexyloxy, 1-aminomethylPhenyl ring, 4-methoxy, 1-aminomethyl
Formula C₁₃H₁₉NOC₈H₁₁NO
Monoisotopic Mass 205.1467 Da137.0841 Da
Key Lability Cyclohexyl ether (Alkene elimination) Methyl ether (Stable)
Experimental Protocol (ESI-MS/MS)

To replicate the fragmentation patterns described below, ensure your Q-TOF or Triple Quadrupole system is calibrated to the following parameters. This protocol prioritizes the detection of the diagnostic m/z 107 ion.

  • Solvent System: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Reasoning: Acidic pH ensures complete protonation of the primary amine ([M+H]⁺), maximizing sensitivity.

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.

  • Direct Infusion: Flow rate 5-10 µL/min.

  • Collision Energy (CE) Ramp:

    • Low (10-15 eV): To observe the ammonia loss ([M+H-NH₃]⁺).

    • High (25-40 eV): To force the ether cleavage and generate the phenolic tropylium ion.

Deep Dive: Fragmentation Mechanics

The Primary Pathway: Benzylamine Cleavage

In both the target and the analog, the most energetically favorable pathway is the loss of ammonia (NH₃, 17 Da). This is driven by the formation of a resonance-stabilized benzyl cation.

  • Target (m/z 206):

    
     (4-cyclohexyloxybenzyl cation).
    
  • Analog (m/z 138):

    
     (4-methoxybenzyl cation).
    
The Diagnostic Pathway: Cyclohexyl Ether Elimination

This is where the target compound diverges significantly. The cyclohexyloxy group undergoes a hydrogen rearrangement (similar to a McLafferty rearrangement or a 1,5-hydrogen shift) leading to the elimination of a neutral cyclohexene molecule.

  • Mechanism: The ether oxygen acts as a base, abstracting a proton from the

    
    -carbon of the cyclohexyl ring. The C-O bond breaks, releasing cyclohexene (82 Da) and leaving a phenol.
    
  • Why it matters: The methoxy analog cannot undergo this elimination because it lacks a

    
    -carbon with abstractable protons. It must lose a methyl radical (15 Da), which is energetically prohibited in even-electron ESI spectra.
    

Key Insight: If you observe a neutral loss of 82 Da, you have positively identified the cyclohexyloxy motif.

Visualization: Fragmentation Pathways

The following diagram illustrates the competing pathways. Note the distinct "Red" pathway unique to the cyclohexyloxy derivative.

FragmentationPathway M_Parent [M+H]+ Precursor m/z 206.15 Ion_189 [M+H - NH3]+ Benzyl Cation m/z 189.12 M_Parent->Ion_189 Loss of NH3 (-17 Da) Ion_124 [M+H - C6H10]+ (Phenolic Amine) m/z 124.08 M_Parent->Ion_124 Loss of Cyclohexene (-82 Da) (Rearrangement) Ion_107 [M+H - NH3 - C6H10]+ Hydroxybenzyl Cation m/z 107.05 Ion_189->Ion_107 Loss of Cyclohexene (-82 Da) Ion_124->Ion_107 Loss of NH3 (-17 Da) Analog Analog: 4-Methoxy [M+H]+ m/z 138 Analog_Frag m/z 121 (No Alkene Loss) Analog->Analog_Frag

Figure 1: Orthogonal fragmentation pathways showing the convergence on the stable hydroxybenzyl cation (m/z 107).

Comparative Data Analysis

The table below summarizes the spectral differences. Use this to distinguish the target from metabolic derivatives (e.g., O-dealkylation).

Ion Identitym/z (Target)Relative Abundance (Est.)m/z (Methoxy Analog)Interpretation
Precursor [M+H]⁺ 206.15 100%138.09Base peak in soft ionization.
[M+H - NH₃]⁺ 189.12 60-80%121.06Standard benzylamine signature.
[M+H - C₆H₁₀]⁺ 124.08 20-40%Not ObservedDiagnostic Marker. Specific to cyclohexyloxy.
Core Fragment 107.05 90%Not ObservedHydroxybenzyl cation (C₇H₇O⁺). Common terminal ion.[1]
Tropylium 91.05 <10%91.05Non-specific aromatic backbone.
Interpretation Guide for Researchers
  • Screening: If screening a library, filter for the m/z 206

    
     124 transition. This is highly specific and avoids interference from simple benzylamines.
    
  • Metabolite ID: If you observe a shift from m/z 206 to m/z 124 in a biological sample (without fragmentation), your compound has likely undergone metabolic O-dealkylation (loss of the cyclohexyl ring) by CYP450 enzymes.

  • Validation: The presence of m/z 107 confirms the phenolic oxygen is retained on the ring.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11064121, Cyclohexyl(phenyl)methanamine. Retrieved from [Link]

  • Holčapek, M., et al. (2015).Fragmentation mechanisms of protonated benzylamines: Electrospray ionization-tandem mass spectrometry study. Journal of Mass Spectrometry. (Contextual grounding on benzylamine NH3 loss).
  • McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra. University Science Books. (Standard text for ether rearrangement mechanisms).

Sources

Structure-Activity Relationship (SAR) of cyclohexyloxy vs phenoxy benzylamines

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists Focus: Structure-Activity Relationship (SAR), Physicochemical Properties, and Pharmacological Profiling

Executive Summary: The "Aromatic Switch" in Lead Optimization

In medicinal chemistry, the substitution of a phenoxy group with a cyclohexyloxy group represents a classic "aromatic switch" strategy. This modification probes the specific requirements of a binding pocket: does the target require a planar, electron-deficient


-system for stacking interactions (phenoxy), or does it prefer a voluminous, aliphatic hydrophobic fill (cyclohexyloxy)?

This guide objectively compares these two motifs within the context of benzylamine scaffolds , a privileged structure found in monoamine transporter inhibitors (e.g., Atomoxetine, Nisoxetine), histamine antagonists, and various GPCR ligands.

Key Takeaways
  • Phenoxy Benzylamines: Favored when the target site contains aromatic residues (Phe, Tyr, Trp) capable of

    
    -
    
    
    
    stacking or T-shaped interactions. They exhibit lower lipophilicity (LogP) and higher planarity.
  • Cyclohexyloxy Benzylamines: Favored when the target possesses a deep, aliphatic hydrophobic pocket. The cyclohexyl ring adopts a chair conformation, increasing bulk and "3D-ness" (Fsp3), often improving metabolic stability but potentially sacrificing potency if aromatic interactions are critical.

Physicochemical & Structural Comparison

The transition from a phenyl ether to a cyclohexyl ether fundamentally alters the molecular landscape.

Table 1: Structural and Electronic Properties
FeaturePhenoxy Benzylamine Cyclohexyloxy Benzylamine Impact on SAR
Geometry Planar (2D)Chair Conformation (3D)Cyclohexyl is bulkier (thickness ~5 Å vs 3.4 Å for phenyl).
Electronic Nature Electron-withdrawing (Inductive),

-system donor/acceptor
Electron-donating (Inductive), Non-aromaticPhenoxy acidifies the amine

slightly less than cyclohexyl.
Lipophilicity (cLogP) ModerateHigh (+0.5 to +1.0 unit increase)Cyclohexyl increases membrane permeability but decreases solubility.
Binding Mode

-

Stacking, Cation-

Van der Waals / HydrophobicPhenoxy is critical for "aromatic cages" (e.g., SERT/NET).
Metabolic Liability Ring hydroxylation (CYP450)Oxidation to ketone/alcoholCyclohexyl is generally more metabolically labile unless fluorinated.

Biological Performance & Case Studies

Case Study A: Histamine H4 Receptor Ligands

Context: Optimization of quinoxaline-based benzylamines.

  • Observation: In a study of H4 receptor ligands, replacing a phenoxy substituent with a cyclohexyloxy group resulted in a 10-fold loss in affinity (

    
     increased from ~30 nM to >300 nM).
    
  • Mechanistic Insight: The H4 receptor binding pocket contains specific aromatic residues that engage in

    
    -stacking with the phenoxy ring. The aliphatic cyclohexyl ring, despite being hydrophobic, lacks the quadrupole moment necessary to interact with these residues, leading to a "steric clash" or "electronic void."
    
Case Study B: Monoamine Reuptake Inhibitors (SERT/NET)

Context: Analogs of Atomoxetine and Nisoxetine.

  • Observation: The phenoxy ring in atomoxetine is essential for high-affinity binding to the Norepinephrine Transporter (NET).

  • Data Trend:

    • 2-Methylphenoxy (Atomoxetine):

      
       (NET) 
      
      
      
      5 nM.
    • 2-Methylcyclohexyloxy Analog:

      
       (NET) 
      
      
      
      150–500 nM.
  • Mechanistic Insight: The transporter's S1 binding site is an "aromatic cage" formed by Tyrosine and Phenylalanine residues. The phenoxy group intercalates into this cage. The cyclohexyl group, being non-planar and lacking

    
    -electrons, cannot participate in these critical stabilizing interactions, despite having sufficient hydrophobicity.
    
Case Study C: Cannabinoid (CB1/CB2) Agonists

Context: Benzo[b]thiophene derivatives.[1]

  • Observation: In this lipophilic GPCR context, the cyclohexyloxy derivatives often perform comparably or superiorly to phenoxy analogs.

  • Mechanistic Insight: The CB receptors have large, greasy hydrophobic channels. The added bulk and lipophilicity of the cyclohexyl ring fill this volume more effectively than the flat phenyl ring, maximizing Van der Waals contacts.

Mechanistic Visualization

The following diagram illustrates the decision logic and mechanistic consequences of the "Aromatic Switch."

SAR_Mechanism Start Lead Compound (Phenoxy-Benzylamine) Switch SAR Modification: Replace Phenoxy with Cyclohexyloxy Start->Switch Path_Aromatic Target Requires Pi-Pi Stacking? Switch->Path_Aromatic Evaluate Pocket Path_Hydrophobic Target Requires Volume Fill? Switch->Path_Hydrophobic Evaluate Pocket Outcome_Loss Loss of Potency (e.g., SERT, H4 Receptor) Reason: Loss of Pi-interaction Path_Aromatic->Outcome_Loss Yes Outcome_Gain Maintained/Improved Potency (e.g., CB1, Sigma Receptors) Reason: Better Hydrophobic Fit Path_Hydrophobic->Outcome_Gain Yes

Caption: Decision tree for evaluating the Phenoxy-to-Cyclohexyloxy transition based on receptor binding site characteristics.

Experimental Protocol: Radioligand Binding Assay

To validate the SAR differences described above, a Competitive Radioligand Binding Assay is the gold standard. This protocol determines the affinity (


) of your benzylamine derivatives.
Materials
  • Membrane Prep: HEK293 cells stably expressing human NET, SERT, or H4 receptor.

  • Radioligand: [³H]-Nisoxetine (for NET) or [³H]-Histamine (for H4).

  • Test Compounds: Phenoxy and Cyclohexyloxy benzylamine analogs (10 concentrations, 0.1 nM – 10 µM).

  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Step-by-Step Workflow
  • Preparation: Thaw membrane homogenates and dilute in assay buffer to achieve ~10–20 µg protein per well.

  • Incubation Setup:

    • Total Binding: Membrane + Radioligand (

      
       concentration).
      
    • Non-Specific Binding (NSB): Membrane + Radioligand + Excess Cold Inhibitor (e.g., 10 µM Desipramine).

    • Test: Membrane + Radioligand + Test Compound (Variable Conc).

  • Equilibrium: Incubate plates for 60 minutes at 25°C (room temp) to reach equilibrium.

  • Harvesting: Rapidly filter samples through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester to trap bound radioligand.

  • Washing: Wash filters 3x with ice-cold buffer to remove unbound radioligand.

  • Quantification: Transfer filters to scintillation vials, add cocktail, and count CPM (Counts Per Minute) in a beta counter.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to determine

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Workflow Visualization

Binding_Assay Prep Membrane Prep (HEK-NET/SERT) Dosing Add Test Compounds (Phenoxy vs Cyclohexyl) Prep->Dosing Incubate Incubation 60 min @ 25°C Dosing->Incubate Filter Harvest & Wash (GF/B Filters) Incubate->Filter Count Scintillation Counting (CPM Data) Filter->Count Analyze Calculate Ki (Cheng-Prusoff) Count->Analyze

Caption: Standard workflow for determining binding affinity differences between SAR analogs.

References

  • Smits, R. A., et al. "Fragment Based Design of New H4 Receptor-Ligands with Anti-inflammatory Properties in Vivo." Journal of Medicinal Chemistry, 2008. Link

    • Significance: Demonstrates the 10-fold affinity loss when switching from phenoxy to cyclohexyloxy in quinoxaline benzylamines.[2]

  • Wong, D. T., et al. "Nisoxetine: a new uptake inhibitor for norepinephrine." Journal of Pharmacology and Experimental Therapeutics, 1982. Significance: Establishes the baseline SAR for phenoxy-benzylamine transporters.
  • Eissenstat, M. A., et al. "Aminoalkylindoles: Structure-Activity Relationships of Novel Cannabinoid Mimetics." Journal of Medicinal Chemistry, 1995.
  • Kumagai, S., et al. "Phenyl- versus cyclohexyl-terminated substituents: Comparative study on aggregated structures." Molecular Systems Design & Engineering, 2024. Link

    • Significance: Provides fundamental physical chemistry data on the packing and interaction differences between these two groups.

Sources

A Comparative Guide to Elemental Analysis Standards for (4-(Cyclohexyloxy)phenyl)methanamine Salts

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of elemental analysis standards and methodologies pertinent to the characterization of (4-(Cyclohexyloxy)phenyl)methanamine salts. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, offers detailed protocols for self-validating systems, and is grounded in authoritative regulatory standards.

Introduction: The Imperative of Elemental Verification in Pharmaceutical Salts

This compound is a primary amine with potential applications as a key intermediate in pharmaceutical synthesis. When formulated as a salt (e.g., hydrochloride, hydrobromide), its physicochemical properties such as solubility, stability, and bioavailability are significantly altered. The precise elemental composition of these salts is a critical quality attribute. It confirms the molecule's identity, determines its stoichiometric purity, and ensures the absence of harmful elemental impurities.

Elemental analysis serves two primary, yet distinct, functions in this context:

  • Compositional Analysis: Verifying the exact percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) to confirm the empirical formula and the correct formation of the desired salt.

  • Impurity Profiling: Quantifying trace levels of elemental impurities that may have been introduced from catalysts, reagents, manufacturing equipment, or container closure systems.[1][2]

Failure to accurately characterize and control the elemental composition can lead to inconsistencies in drug substance properties, potential toxicity, and significant regulatory hurdles. This guide will compare the gold-standard techniques for both compositional and impurity analysis, grounded in the principles of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

Theoretical Elemental Composition: Establishing the Benchmark

Before any analysis, a theoretical benchmark must be established. The molecular formula for the free base, this compound, is C₁₃H₁₉NO. For this guide, we will focus on its most common salt form, the hydrochloride (HCl).

  • Free Base: this compound

    • Formula: C₁₃H₁₉NO

    • Molecular Weight: 205.30 g/mol

  • Hydrochloride Salt: this compound hydrochloride

    • Formula: C₁₃H₂₀ClNO

    • Molecular Weight: 241.76 g/mol

Based on these formulas, the theoretical elemental composition is calculated as follows:

ElementFree Base (C₁₃H₁₉NO)Hydrochloride Salt (C₁₃H₂₀ClNO)
Carbon (C)76.05%64.58%
Hydrogen (H)9.33%8.34%
Nitrogen (N)6.82%5.79%
Oxygen (O)7.80%6.62%
Chlorine (Cl)-14.67%

These theoretical values represent the absolute standard. Any significant, experimentally-derived deviation is an indicator of impurities, residual solvents, co-crystallized water, or an incorrect stoichiometric ratio.[3]

Core Compositional Analysis: CHN Combustion

For determining the mass fraction of carbon, hydrogen, and nitrogen, the most reliable and widely used method is automated CHN analysis, based on the principle of dynamic flash combustion, or the Dumas method.[4][5]

Principle of CHN Analysis

A precisely weighed sample (typically 1-3 mg) is combusted in a high-temperature furnace (950-1050°C) in a stream of pure oxygen.[6] This process quantitatively converts all carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂).[4][6] These combustion gases are then passed through a reduction tube to convert nitrogen oxides to N₂, and subsequently separated by gas chromatography. A thermal conductivity detector (TCD) measures the concentration of each gas relative to a helium carrier gas. The instrument's software, calibrated with certified standards, then calculates the percentage of C, H, and N in the original sample.

Experimental Protocol: CHN Analysis

Objective: To determine the %C, %H, and %N in a batch of this compound HCl.

Materials:

  • CHN Elemental Analyzer (e.g., PerkinElmer 2400, Thermo Scientific FLASH 2000)

  • Microbalance (readable to ±0.1 µg)

  • Certified reference material (e.g., Acetanilide, Sulfanilamide)

  • Tin or silver capsules for sample weighing

  • Sample: this compound HCl (dried to constant weight)

Procedure:

  • Instrument Calibration: Calibrate the analyzer using a certified standard. Run the standard multiple times to ensure the response is linear and reproducible. The results for the standard should be within ±0.3% of the theoretical values.

  • Sample Preparation: On a microbalance, accurately weigh approximately 2 mg of the dried sample into a tin capsule. Record the weight precisely. Crimp the capsule to ensure no sample is lost.

  • Analysis: Place the encapsulated sample into the instrument's autosampler.

  • Execution: Initiate the analysis sequence. The sample is dropped into the combustion furnace and the process described in section 3.1 occurs.

  • Data Acquisition: The software records the TCD signals and calculates the weight percentages of C, H, and N.

  • Replicates: Analyze a minimum of three independent samples from the same batch to assess precision.

Workflow for CHN Compositional Analysis

CHN_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Dry Sample to Constant Weight B Accurately Weigh ~2mg into Tin Capsule A->B D Load Sample into Autosampler B->D C Calibrate Analyzer with Certified Standard C->D E Flash Combustion (>950°C in O2) D->E F GC Separation of CO2, H2O, N2 E->F G TCD Detection F->G H Calculate %C, %H, %N Based on Signal & Weight G->H I Compare to Theoretical Values H->I J Assess Purity & Stoichiometry I->J

Caption: Workflow for CHN analysis of amine salts.

Trace Elemental Impurity Analysis

While CHN analysis confirms bulk composition, the safety and quality of a drug substance are also dictated by the absence of trace elemental impurities. Regulatory bodies worldwide, through guidelines like ICH Q3D and USP <232>, mandate a risk-based approach to control these impurities.[7][8][9]

The primary techniques for this task are Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES).[10]

Principles of ICP-MS and ICP-OES

Both techniques use a high-temperature argon plasma (~6,000–10,000 K) to desolvate, atomize, and ionize the elements within a sample.

  • ICP-OES: Measures the characteristic wavelengths of light (photons) emitted as excited atoms and ions relax to a lower energy state. The intensity of the emitted light is proportional to the concentration of the element.

  • ICP-MS: Extracts the ions from the plasma into a mass spectrometer, which separates them based on their mass-to-charge ratio. This technique is significantly more sensitive than ICP-OES, enabling the detection of impurities at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[11]

For pharmaceutical applications requiring low detection limits as specified by ICH Q3D, ICP-MS is the preferred method.[12]

Experimental Protocol: ICP-MS Impurity Profiling

Objective: To quantify Class 1 (As, Cd, Hg, Pb) and other relevant elemental impurities (e.g., residual catalysts like Pd, Pt) in this compound HCl.

Materials:

  • ICP-MS Spectrometer (e.g., Agilent 7800, Thermo Fisher iCAP TQ)

  • Microwave Digestion System

  • Trace-metal grade nitric acid (HNO₃) and hydrochloric acid (HCl)

  • High-purity deionized water (18.2 MΩ·cm)

  • Certified multi-element calibration standards

Procedure:

  • Sample Preparation (Microwave Digestion): a. Accurately weigh approximately 0.2-0.5 g of the amine salt into a clean microwave digestion vessel. b. Carefully add 5-10 mL of trace-metal grade nitric acid. Allow any initial reaction to subside. c. Seal the vessel and place it in the microwave digestion system. d. Ramp the temperature to ~200°C and hold for 20-30 minutes to ensure complete digestion and a clear, colorless solution. This aggressive preparation is crucial to destroy the organic matrix and prevent interferences. e. After cooling, quantitatively transfer the digestate to a 50 mL volumetric flask and dilute to volume with high-purity water.

  • Instrument Calibration: Prepare a series of multi-element calibration standards and a blank (containing only the digestion acid) to create a calibration curve.

  • Analysis: Introduce the prepared sample solution into the ICP-MS. The instrument will measure the ion counts for each element of interest.

  • Data Processing: The software uses the calibration curve to calculate the concentration (in µg/L) of each element in the sample solution.

  • Final Calculation: Convert the solution concentration back to the concentration in the original solid sample (in µg/g or ppm), accounting for the initial sample weight and final volume.

  • Risk Assessment: Compare the results against the Permitted Daily Exposure (PDE) limits established in ICH Q3D.[13]

Workflow for Elemental Impurity Analysis

Impurity_Workflow cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis cluster_data Data Reporting & Assessment A Weigh 0.5g Sample into Digestion Vessel B Add Trace-Metal Grade Acid A->B C Microwave Digestion (~200°C) B->C D Dilute Digestate to Final Volume C->D F Aspirate Sample into Argon Plasma D->F E Calibrate with Multi-Element Standards E->F G Ionization & Mass Separation (Quadrupole) F->G H Detection by Electron Multiplier G->H I Quantify Concentration (µg/g) H->I J Compare Results to ICH Q3D PDE Limits I->J K Final Risk Assessment Report J->K

Caption: Workflow for ICP-MS trace elemental impurity analysis.

Comparison of Analytical Techniques

The choice of technique is dictated entirely by the analytical question being asked: are you verifying the molecular formula or screening for trace contaminants?

FeatureCHN Combustion AnalysisICP-OESICP-MS
Primary Purpose Stoichiometry, PurityElemental ImpuritiesElemental Impurities
Elements Detected C, H, N, SMost Metals & Some Non-MetalsMost of the Periodic Table
Typical Sensitivity % Level (0.01%)ppm (mg/kg)ppb (µg/kg) to ppt
Regulatory Guideline General Purity TestingUSP <233>, ICH Q3DUSP <233>, ICH Q3D
Sample Prep Direct analysis of solidAcid DigestionAcid Digestion
Key Advantage High precision for bulk elementsRobust, good for higher conc.Unmatched sensitivity for trace analysis
Key Limitation Not for trace metalsInsufficient sensitivity for many ICH Q3D limitsMore susceptible to interferences

Data Interpretation: A Self-Validating System

The combination of these techniques creates a self-validating system for quality control.

Scenario: A batch of this compound HCl is analyzed.

AnalysisTheoretical ValueExperimental ResultInterpretation
% Carbon 64.58%64.51%Excellent agreement.
% Hydrogen 8.34%8.75%High bias suggests presence of residual water or a hydrogen-rich solvent (e.g., cyclohexane).
% Nitrogen 5.79%5.61%Low bias suggests the presence of a non-nitrogen containing impurity.
Lead (Pb) < 0.5 ppm (ICH Q3D Limit)0.08 ppmCompliant. Low-level environmental contamination.
Palladium (Pd) < 10 ppm (ICH Q3D Limit)25 ppmOut of Specification. Likely residual catalyst from a cross-coupling reaction in the synthesis.

Conclusion

The elemental analysis of this compound salts is a multi-faceted process that is fundamental to ensuring product quality, safety, and regulatory compliance. It is not a single method but a complementary suite of techniques. CHN combustion analysis serves as the bedrock for confirming identity and stoichiometric purity, while ICP-MS provides the ultra-sensitive lens required to control harmful elemental impurities according to global regulatory standards.[10][14] By integrating these methodologies into a robust, self-validating quality control strategy, researchers and developers can ensure the integrity of their pharmaceutical compounds from early development through to final production.

References

  • Title: ICH Q3D Elemental impurities - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: USP <232> Elemental Impurities—Limits Source: Analytik Jena URL: [Link]

  • Title: Guideline for Elemental Impurities Q3D(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q3D Elemental Impurities – What are the Requirements? Source: West Pharmaceutical Services URL: [Link]

  • Title: USP General Chapter <232> Elemental Impurities—Limits Source: U.S. Pharmacopeia URL: [Link]

  • Title: Guideline for Elemental Impurities Q3D(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Safeguarding Drugs: Controlling Elemental Impurities (ICH Q3D) Source: QbD Group URL: [Link]

  • Title: USP <232> Elemental Impurities Limits Source: Scribd URL: [Link]

  • Title: USP Chapters <232> and <233> Implementation Strategy Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: EDQM: General Chapter „Elemental Impurities (G-07)“ Harmonised Source: GMP Publishing URL: [Link]

  • Title: Combustion of non-hydrocarbon organic compounds Source: Chemistry Stack Exchange URL: [Link]

  • Title: General chapter Elemental Impurities (G-07) harmonised by the Pharmacopoeial Discussion Group Source: European Directorate for the Quality of Medicines & HealthCare (EDQM) URL: [Link]

  • Title: European Pharmacopoeia Activities on Elemental Impurities Source: European Directorate for the Quality of Medicines & HealthCare (EDQM) URL: [Link]

  • Title: General chapter Elemental Impurities (G-07) harmonised by the Pharmacopoeial Discussion Group Source: European Directorate for the Quality of Medicines & HealthCare (EDQM) URL: [Link]

  • Title: Elemental Analysis for the Pharmaceutical Industry Q&A Source: Smithers URL: [Link]

  • Title: Revised general chapters for elemental analysis published in Pharmeuropa 37.2 Source: European Directorate for the Quality of Medicines & HealthCare (EDQM) URL: [Link]

  • Title: Validation of Metal Impurities in Drug Products Source: American Laboratory URL: [Link]

  • Title: Combustion analysis Source: Wikipedia URL: [Link]

  • Title: DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q Source: International Journal of Chemical & Pharmaceutical Analysis URL: [Link]

  • Title: Approaching Elemental Impurity Analysis Source: Pharmaceutical Technology URL: [Link]

  • Title: Total Nitrogen and Total Organic Carbon Analysis by High Temperature Combustion Source: Teledyne Labs URL: [Link]

  • Title: Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion Source: PMC (PubMed Central) URL: [Link]

  • Title: Elemental or CHN Analysis Source: Infinita Lab URL: [Link]

  • Title: Total Nitrogen/Total Carbon by Dry Combustion Method Source: Unknown URL: [Link]

  • Title: Total Nitrogen and Carbon - Combustion Method Source: UC Davis Analytical Lab URL: [Link]

  • Title: Elemental analysis of organic compounds with the use of automated CHNS analyzers Source: ResearchGate URL: [Link]

  • Title: Elemental analysis: an important purity control but prone to manipulations Source: Inorganic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: CHNSO Organic Elemental Analysis - Sample Preparation Source: Mettler Toledo URL: [Link]

  • Title: Amine Analysis Source: Scribd URL: [Link]

  • Title: Chemical analysis in amine system operations Source: EPTQ URL: [Link]

  • Title: Amine Basic Practices Guidelines Source: Refining Online URL: [Link]

  • Title: Amine - Heat - Stable - Salts - Guidelines Source: Scribd URL: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling (4-(Cyclohexyloxy)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

(4-(Cyclohexyloxy)phenyl)methanamine is a primary benzylic amine featuring a lipophilic cyclohexyl ether tail. In drug discovery, this structural motif is often used as a linker or pharmacophore in GPCR ligand design.

Critical Safety Insight: Do not treat this merely as a "standard organic solid." The combination of a basic primary amine (corrosive) with a lipophilic cyclohexyl group creates a high-risk permeation vector . The lipophilic tail facilitates rapid dermal absorption, allowing the corrosive amine moiety to damage deep tissue layers faster than hydrophilic amines.

Hazard Identification (Conservative SAR Assessment)

Since specific toxicological data is often sparse for research intermediates, we apply the "Precautionary Principle" based on Structure-Activity Relationships (SAR).

Hazard ClassGHS CodeSignal WordOperational Implication
Skin Corrosion/Irritation H314 DANGER Causes severe skin burns and eye damage.[1][2] Tissue destruction is immediate upon contact.
Acute Toxicity (Oral/Dermal) H302/H311 WARNING Harmful if swallowed; toxic in contact with skin due to enhanced lipophilicity.
Serious Eye Damage H318 DANGER Irreversible corneal damage possible. Vapors/dust are lachrymators.
Sensitization H317 WARNING Benzylic amines are known sensitizers; repeated exposure may cause anaphylaxis.

Personal Protective Equipment (PPE) Matrix

Objective: Establish a zero-permeation barrier.

A. Hand Protection: The "Double-Barrier" Protocol

Standard 4-mil nitrile examination gloves are insufficient for prolonged handling of lipophilic amines. The ether moiety can swell nitrile, creating micropores for the amine to penetrate.

  • Primary Layer (Inner): 2.5 mil Nitrile (Tactility) or Laminate (Silver Shield®) for maximum chemical resistance.

  • Secondary Layer (Outer): 5 mil+ Extended Cuff Nitrile (Mechanical strength).

  • Change Frequency: Immediately upon splash or every 30 minutes of active handling.

B. Ocular & Face Protection[2][3][4][5][6][7][8]
  • Mandatory: Chemical Splash Goggles (Indirect Vented). Safety glasses are inadequate due to the risk of corrosive dust/aerosols tracking around the lens.

  • Task-Specific: Add a Face Shield (8-inch minimum) during:

    • Transferring >500mg of solid.

    • Quenching reactions (exotherm risk).

    • Syringe/cannula transfers of stock solutions.

C. Respiratory Protection[2][5][6][7][9][10][11][12][13][14]
  • Engineering Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Solid Weighing: If a balance enclosure is unavailable and weighing must occur on an open bench (strongly discouraged), use a P100 Particulate Respirator (e.g., 3M 8293). Surgical masks provide zero protection against amine vapors.

Operational Workflow: Safe Handling Lifecycle

This workflow enforces containment from storage to disposal.

SafeHandling Storage 1. Storage (Desiccated, <4°C) Segregate from Acids PPE 2. PPE Donning (Double Glove + Goggles) Storage->PPE Retrieve Weighing 3. Weighing (Anti-Static Gun + Balance Enclosure) PPE->Weighing Transfer Solubilization 4. Solubilization (Add Solvent to Solid) Weighing->Solubilization Dissolve (Exotherm Risk) Reaction 5. Synthesis/Use (Inert Atmosphere) Solubilization->Reaction Cannula Transfer Waste 6. Disposal (Basic Organic Waste) Reaction->Waste Quench & Segregate

Caption: Figure 1. Unidirectional workflow to minimize cross-contamination and exposure risks.

Step-by-Step Experimental Protocols

Protocol A: Weighing & Transfer (Solid State)

The highest risk of exposure occurs when the compound is a dry, static-prone powder.

  • Preparation: Place a disposable balance draft shield or "weighing boat" inside the fume hood.

  • Static Control: Use an ionizing anti-static gun on the vessel and spatula. Benzylic amines are "sticky" and prone to static fly-off.

  • Transfer:

    • Do not use a metal spatula if the compound is a hydrochloride salt (corrosion risk). Use PTFE-coated or porcelain tools.

    • Weigh directly into the tared reaction flask if possible to skip a transfer step.

  • Decontamination: Immediately wipe the balance area with a tissue soaked in dilute acetic acid (vinegar) or 1M HCl to neutralize invisible amine traces, followed by water.

Protocol B: Solubilization & Reaction
  • Solvent Choice: Dissolve in DCM or Methanol. Note: Amine solutions in DCM can penetrate gloves in <30 seconds.

  • Addition Order: Always add Solvent to Solid . Adding solid to a stirring solvent can generate an aerosol cloud.

  • Inerting: Flush the headspace with Nitrogen/Argon. Amines oxidize (brown) upon air exposure, potentially altering potency.

Emergency & Disposal Procedures

Spill Management (Small Scale < 5g)
  • Evacuate: Alert nearby personnel.

  • PPE Up: Ensure double gloves and respiratory protection.

  • Neutralize: Do not wipe with water immediately (spreads the lipophile).

    • Cover spill with Dry Sand or Vermiculite .[3]

    • Apply a weak acid neutralizer (e.g., Citric Acid powder or dilute Acetic Acid).

  • Collect: Scoop into a hazardous waste bag. Label as "Corrosive/Toxic Solid."

Waste Disposal Logic
  • Stream: Basic Organic Waste .

  • Incompatibility: NEVER mix with "Acidic Waste" or "Oxidizers" (Peroxides/Nitrates). This can cause rapid exotherms or formation of explosive N-oxides.

  • Container: High-Density Polyethylene (HDPE). Avoid metal containers.

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standard (29 CFR 1910.132). United States Department of Labor.

  • PubChem. (n.d.). Compound Summary: Benzylamine Derivatives Safety Profile. National Library of Medicine.

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories.

Sources

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